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Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization of 3-Bromo-2-hydroxy-2-methylpropanoic Acid: A Technical Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Structural Validation, NMR Spectroscopy, and Chiral Intermediate Synthesis Executive Summary 3-Bromo-2-hydroxy-2-methylpropanoic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Structural Validation, NMR Spectroscopy, and Chiral Intermediate Synthesis

Executive Summary

3-Bromo-2-hydroxy-2-methylpropanoic acid is a critical chiral building block extensively utilized in the synthesis of selective androgen receptor modulators (SARMs) and nonsteroidal antiandrogens, such as bicalutamide . Accurate structural validation of this intermediate is paramount; the preservation of its C2 quaternary stereocenter directly dictates the pharmacological efficacy of the downstream active pharmaceutical ingredient (API).

This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. By elucidating the quantum mechanical causality behind its spectral features—specifically the diastereotopicity of its methylene protons—this guide establishes a self-validating analytical framework for synthetic chemists and drug development professionals.

Visualizing the Analytical Workflow

The following workflow illustrates the self-validating loop between chemical synthesis and NMR structural confirmation. The physical isolation of the compound is directly authenticated by the preservation of specific magnetic markers in the NMR data.

Workflow Step1 Bromolactone Precursor (Acid-Catalyzed Hydrolysis) Step2 Alkaline Wash & Acidification (Selective Carboxylate Extraction) Step1->Step2 Step3 Purification (Toluene Recrystallization) Step2->Step3 Step4 NMR Sample Prep (Dissolution in DMSO-d6) Step3->Step4 Step5 1H & 13C NMR Acquisition (400 MHz / 101 MHz) Step4->Step5 Step6 Data Validation (Confirmation of Diastereotopic CH2) Step5->Step6

Figure 1: Self-validating workflow from synthesis to NMR structural confirmation.

Mechanistic Spectral Analysis: Causality and Assignments

The structural uniqueness of 3-bromo-2-hydroxy-2-methylpropanoic acid stems from its C2 quaternary stereocenter. This chiral center creates a highly specific magnetic environment that serves as an internal diagnostic marker during NMR analysis.

1 H NMR Chemical Shifts and Diastereotopicity

When dissolved in DMSO- d6​ , the 1 H NMR spectrum (at 400 MHz) reveals five distinct proton environments . The most critical diagnostic feature is the behavior of the methylene protons (-CH 2​ Br) at C3. Because they are adjacent to a chiral center, these two protons are diastereotopic . They exist in permanently different magnetic environments regardless of bond rotation. Consequently, they couple with each other via geminal coupling ( 2J≈10.1 Hz), producing an AB spin system characterized by two distinct doublets.

Note: Slight variations in chemical shift (±0.02 ppm) across literature are concentration-dependent and influenced by calibration against the residual DMSO pentet at 2.50 ppm.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )

Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentCausality / Structural Rationale
12.84 Singlet (s)-1H-COOHHighly deshielded acidic proton. DMSO- d6​ restricts chemical exchange via hydrogen bonding, preventing signal broadening.
5.43 Singlet (s)-1H-OHHydroxyl proton, deshielded by the electronegative oxygen atom.
3.65 Doublet (d)10.21H-CH Ha​ BrDiastereotopic methylene proton split by geminal coupling. Deshielded by the adjacent bromine atom.
3.54 Doublet (d)10.01H-CH Hb​ BrDiastereotopic methylene proton split by geminal coupling.
1.37 Singlet (s)-3H-CH 3​ Aliphatic methyl group attached to the quaternary chiral center.
13 C NMR Chemical Shifts and Deshielding Effects

The 13 C NMR spectrum (101 MHz, DMSO- d6​ ) displays four distinct carbon resonances. The chemical shifts are heavily influenced by the magnetic anisotropy of the carbonyl group and the inductive electron-withdrawing effects of the oxygen and bromine heteroatoms.

Table 2: 13 C NMR Spectral Data (101 MHz, DMSO- d6​ )

Chemical Shift (δ, ppm)AssignmentCausality / Structural Rationale
174.51 -COOH (C1)Carbonyl carbon. Highly deshielded due to sp2 hybridization and the double bond to the electronegative oxygen.
73.11 -C(OH)(CH 3​ )- (C2)Quaternary chiral carbon. Deshielded by the directly attached hydroxyl oxygen.
40.94 -CH 2​ Br (C3)Methylene carbon. Moderately deshielded by the inductive effect of the covalently bound bromine atom.
24.45 -CH 3​ (C4)Aliphatic methyl carbon. Relatively shielded, typical for sp3 carbons lacking direct heteroatom attachment.

Experimental Methodology: A Self-Validating System

To ensure absolute scientific integrity, the synthesis and subsequent NMR characterization must be treated as a self-validating loop. If the chiral center is compromised (racemization) or the molecule degrades, the AB spin system of the methylene protons will collapse or shift, immediately alerting the scientist to a process failure.

Protocol 1: Synthesis and Isolation of (R)-3-Bromo-2-hydroxy-2-methylpropanoic acid

This protocol utilizes acid-catalyzed hydrolysis to preserve the bromine substituent while opening the precursor ring .

  • Precursor Hydrolysis: In a 500 mL round-bottom flask, dissolve the bromolactone precursor (e.g., 18.5 g) in 300 mL of 24% hydrobromic acid (HBr).

  • Reflux: Heat the mixture to reflux for 1 to 16 hours.

    • Causality: The highly acidic environment catalyzes the hydrolysis of the lactone/amide. Crucially, using HBr instead of HCl prevents halogen exchange (chloride substituting the bromide) at the C3 position via the common-ion effect.

  • Primary Extraction: Cool the solution to room temperature, dilute with 200 mL of brine, and extract with ethyl acetate (4 × 100 mL).

  • Alkaline Wash: Wash the combined organic phases with saturated sodium bicarbonate (NaHCO 3​ ) solution.

    • Causality: This extracts the target carboxylic acid into the aqueous phase as a water-soluble sodium salt, leaving non-acidic organic impurities behind in the ethyl acetate layer.

  • Acidification & Recovery: Acidify the isolated aqueous phase to pH = 1 using 12M HCl. Back-extract the newly protonated free acid with fresh ethyl acetate (4 × 100 mL).

  • Drying & Crystallization: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Recrystallize the crude product from toluene to yield colorless crystals (Expected Melting Point: 107–113 °C).

Protocol 2: NMR Sample Preparation and Acquisition

This protocol is optimized to resolve exchangeable protons and accurately integrate quaternary carbons.

  • Sample Preparation: Accurately weigh 15–20 mg of the crystallized 3-bromo-2-hydroxy-2-methylpropanoic acid.

  • Solvent Addition: Dissolve the sample in 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS as an internal standard) and transfer to a 5 mm NMR tube.

    • Causality: DMSO- d6​ is mandated because its strong hydrogen-bonding capabilities restrict the chemical exchange rate of the -OH and -COOH protons, allowing them to be observed as sharp, distinct resonances rather than broad, indistinguishable baseline humps.

  • Probe Tuning & Shimming: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO. Perform automated 3D gradient shimming to ensure optimal magnetic field homogeneity.

  • 1 H Acquisition: Set the spectral width to 15 ppm to encompass the highly deshielded carboxylic acid proton (12.84 ppm). Use a 30° flip angle, a relaxation delay (D1) of 2 seconds, and acquire 16 to 32 scans.

  • 13 C Acquisition: Switch to the 13 C channel (101 MHz) and enable WALTZ-16 proton decoupling. Crucially, set the relaxation delay (D1) to at least 3 seconds.

    • Causality: The quaternary carbons (C1 and C2) lack attached protons, meaning they cannot rely on efficient dipole-dipole relaxation mechanisms. A longer D1 ensures these carbons fully relax back to thermal equilibrium between pulses, preventing signal attenuation and allowing for accurate detection.

  • Validation Check: Apply a 0.3 Hz exponential line broadening function, Fourier transform, and phase correct. Validate the structural integrity by confirming the exact 1:1 integration ratio of the two diastereotopic doublets at 3.65 ppm and 3.54 ppm.

Conclusion

The precise NMR characterization of 3-bromo-2-hydroxy-2-methylpropanoic acid is a masterclass in applied quantum mechanics within organic chemistry. By understanding the causality behind diastereotopic splitting and heteroatom deshielding, researchers can utilize 1 H and 13 C NMR not just as a characterization tool, but as a definitive, self-validating diagnostic system for chiral integrity in drug development workflows.

References

  • Title: Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs Source: Molecules (MDPI), 2019, 24(23), 4227. URL: [Link]

  • Title: Chiral Nonsteroidal Affinity Ligands for the Androgen Receptor. 1. Bicalutamide Analogues Bearing Electrophilic Groups in the B Aromatic Ring Source: Journal of Medicinal Chemistry (ACS Publications), 2000, 43(4), 581–590. URL: [Link]

Exploratory

Thermal Stability Profile of 3-Bromo-2-hydroxy-2-methylpropanoic Acid: A Technical Guide

Executive Summary The compound 3-bromo-2-hydroxy-2-methylpropanoic acid is a critical chiral building block utilized extensively in the pharmaceutical industry. Its structural features—a tertiary alcohol, a primary alkyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-bromo-2-hydroxy-2-methylpropanoic acid is a critical chiral building block utilized extensively in the pharmaceutical industry. Its structural features—a tertiary alcohol, a primary alkyl bromide, and a carboxylic acid—render it highly versatile but thermally labile. This whitepaper provides an in-depth analysis of its thermal stability profile, detailing the causality behind its degradation mechanisms and establishing self-validating experimental protocols for its handling, thermal analysis, and application in drug synthesis.

Chemical Context and Pharmaceutical Relevance

3-Bromo-2-hydroxy-2-methylpropanoic acid (C4H7BrO3) is an essential intermediate in the asymmetric synthesis of nonsteroidal antiandrogens, most notably1[1] and novel selective androgen receptor modulators (SARMs) containing pentafluorosulfanyl (SF5) moieties[2]. The molecule exists as two stereoisomers, with the (R)- and (S)-enantiomers dictating the absolute configuration and pharmacological potency of the final active pharmaceutical ingredient (API)[1].

Because the molecule contains both a carboxylic acid and a beta-bromo substituent, it is highly reactive. Consequently, understanding its thermal limits is non-negotiable for process chemists performing scale-up operations, particularly during exothermic activation steps (e.g., acid chloride formation) or hot-melt extrusion processes.

Thermal Stability Profile: Causality & Mechanisms

Melting Behavior and Enantiomeric Variations

The thermal profile begins with its melting transition. Literature indicates that the enantiomerically pure forms exhibit distinct melting points depending on crystalline purity. The (R)-enantiomer typically melts between 106.5 °C and 109 °C, while the (S)-enantiomer melts between 109 °C and 113 °C[1]. This endothermic phase transition is generally stable if the temperature is strictly controlled; however, prolonged exposure to temperatures at or above the melting point initiates degradation.

Thermal Degradation and Hazardous Byproducts

When subjected to thermal stress exceeding its stability threshold, 3-bromo-2-hydroxy-2-methylpropanoic acid undergoes severe exothermic decomposition. The causality of this degradation lies in its functional groups:

  • Dehydrobromination : The thermal lability of the carbon-bromine bond leads to the elimination of hydrogen bromide (HBr) gas.

  • Decarboxylation : The alpha-hydroxy acid motif is susceptible to C-C bond cleavage at elevated temperatures, releasing carbon monoxide (CO) and carbon dioxide (CO2).

Safety data sheets explicitly warn that under fire or extreme heat conditions, the compound emits these 3[3].

ThermalDegradation A 3-Bromo-2-hydroxy- 2-methylpropanoic acid (Solid State) B Thermal Stress (> 115 °C) A->B Heating C Melting Phase (Endothermic Transition) B->C T = 106-113 °C D Decomposition (Exothermic Cleavage) C->D T > 150 °C E Release of HBr Gas (Corrosive) D->E Dehydrobromination F Decarboxylation (CO / CO2 Release) D->F C-C Bond Cleavage

Logical pathway of thermal degradation for 3-bromo-2-hydroxy-2-methylpropanoic acid.

Quantitative Thermal & Physicochemical Data

To facilitate rapid reference for formulation and synthetic design, the core physicochemical and thermal parameters are summarized below:

ParameterValue / DescriptionSource Reference
Molecular Formula C4H7BrO34[4]
Molecular Weight 183.00 g/mol 4[4]
Melting Point (R-isomer) 106.5–109 °C1[1]
Melting Point (S-isomer) 109–113 °C1[1]
Optical Rotation [α]D ±10.5° to 11.5° (c = 2.6, MeOH)5[5]
Decomposition Products HBr, CO, CO2 (Toxic/Corrosive)3[3]

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducible data, the following protocols are designed as self-validating systems. Every step incorporates a mechanistic rationale (causality) and an internal check to verify success.

Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA) Protocol

Objective: Accurately determine the melting endotherm and decomposition exotherm without damaging the analytical instrumentation via corrosive outgassing.

  • Step 1: Instrument Calibration (Validation Step)

    • Action: Run a high-purity Indium standard prior to the sample.

    • Causality: Ensures the thermocouple and heat-flow sensors are perfectly calibrated. If the Indium melting point deviates from 156.6 °C, the subsequent sample data is invalid.

  • Step 2: Sample Preparation

    • Action: Weigh 2–5 mg of 3-bromo-2-hydroxy-2-methylpropanoic acid into an aluminum pan with a pinhole-vented lid.

    • Causality: Vented pans are strictly required. As the compound degrades and releases HBr gas, a hermetically sealed pan would pressurize and rupture, causing severe damage to the DSC cell and producing artifactual exothermic spikes.

  • Step 3: Atmospheric Purge

    • Action: Purge the furnace with dry Nitrogen (N2) at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere isolates purely thermal decomposition from oxidative degradation, ensuring the observed mass loss in TGA is solely due to inherent molecular instability.

  • Step 4: Dynamic Heating

    • Action: Heat from 25 °C to 300 °C at a controlled rate of 10 °C/min.

  • Step 5: Post-Run Baseline Verification (Validation Step)

    • Action: Hold isothermally at 30 °C for 10 minutes post-run.

    • Causality: Confirms the heat flow baseline returns to zero. A drifting baseline indicates residual corrosive volatiles (HBr) have contaminated the sensor, requiring immediate maintenance.

TGA_DSC_Workflow Step1 Instrument Calibration (Indium Standard) Step2 Sample Preparation (2-5 mg in Vented Al Pan) Step1->Step2 Step3 Purge Phase (N2 Gas, 50 mL/min) Step2->Step3 Step4 Dynamic Heating (10 °C/min to 300 °C) Step3->Step4 Step5 Data Acquisition (Mass Loss & Heat Flow) Step4->Step5 Step6 Validation (Baseline Return Check) Step5->Step6

Self-validating experimental workflow for concurrent DSC and TGA analysis.

Application in Synthesis: Low-Temperature Amidation Protocol

During the synthesis of 2[2], the carboxylic acid must be converted to an acid chloride using thionyl chloride (SOCl2). Because this activation is highly exothermic, the thermal instability of the starting material dictates a strict low-temperature protocol.

  • Step 1: Substrate Dissolution

    • Action: Dissolve 3-bromo-2-hydroxy-2-methylpropanoic acid in anhydrous N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere and cool to -10 °C[2].

  • Step 2: Controlled Activation

    • Action: Add SOCl2 dropwise over 30 minutes, maintaining the internal temperature strictly below 0 °C.

    • Causality: The dropwise addition controls the exothermic release. If the temperature spikes above 10 °C, the localized heat will trigger premature decarboxylation of the alpha-hydroxy acid, drastically reducing yield and generating gaseous pressure.

  • Step 3: In-Process Quench (Validation Step)

    • Action: Withdraw a 10 µL aliquot, quench in cold methanol, and analyze via HPLC.

    • Causality: The presence of the methyl ester confirms successful acid chloride formation, validating that the thermal control prevented degradation.

Conclusion

The thermal stability profile of 3-bromo-2-hydroxy-2-methylpropanoic acid is defined by a narrow window between its melting point (~106–113 °C) and its rapid exothermic decomposition. Because degradation yields corrosive HBr and CO2 gases, both analytical characterization and synthetic applications must employ strict thermal controls and self-validating checks. By understanding the causality of its dehydrobromination and decarboxylation pathways, researchers can safely leverage this critical chiral building block in advanced drug development.

References

  • Title : (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid | C4H7BrO3 - PubChem Source : nih.gov URL :[Link]

  • Title : Chiral Nonsteroidal Affinity Ligands for the Androgen Receptor. 1. Bicalutamide Analogues Bearing Electrophilic Groups in the B Aromatic Ring Source : acs.org URL :[Link]

  • Title : Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs Source : nih.gov URL :[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (R)-3-Bromo-2-hydroxy-2-methylpropanoic Acid as a Keystone Intermediate in the Discovery of Next-Generation Androgen Receptor Modulators

Executive Summary & Strategic Utility The development of Selective Androgen Receptor Modulators (SARMs) and next-generation Androgen Receptor (AR) antagonists is a critical vector in the treatment of enzalutamide-resista...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

The development of Selective Androgen Receptor Modulators (SARMs) and next-generation Androgen Receptor (AR) antagonists is a critical vector in the treatment of enzalutamide-resistant prostate cancer and androgenetic alopecia[1][2]. Central to the structural activity of these therapeutics is the chiral 2-hydroxy-2-methylpropionamide scaffold.

The building block (R)-3-bromo-2-hydroxy-2-methylpropanoic acid (CAS: 261904-39-6) serves as the premier synthetic intermediate for installing this pharmacophore[3]. Unlike its fluorinated counterparts, the bromo-derivative offers unique orthogonal reactivity. The primary bromide acts as an exceptional leaving group, enabling tandem epoxidation and nucleophilic ring-opening sequences that are highly stereospecific and heavily utilized in modern medicinal chemistry workflows[4].

Mechanistic Grounding: The AR Pathway & Structural Rationale

AR modulators exert their efficacy by competitively binding to the ligand-binding domain (LBD) of the androgen receptor, preventing the natural binding and nuclear translocation of testosterone or dihydrotestosterone (DHT)[1].

The (S)-2-hydroxy-2-methylpropionamide core—derived synthetically from the (R)-bromo acid—is not merely a structural linker; it is a critical pharmacophore. The tertiary hydroxyl group and the protonated amide nitrogen form essential hydrogen bonds with residues Asn705 and Arg752 within the AR LBD, anchoring the molecule in the binding pocket[2]. By utilizing the bromo-intermediate, medicinal chemists can rapidly diversify the B-ring of the scaffold via nucleophilic substitution, allowing for the rapid exploration of Structure-Activity Relationships (SAR) to overcome acquired clinical resistance[4].

AR_Pathway Testosterone Testosterone / DHT AR_Cytoplasm AR (Cytoplasm) Inactive Complex Testosterone->AR_Cytoplasm Binds AR_Ligand AR-Ligand Complex (Dimerization) AR_Cytoplasm->AR_Ligand Activation Nucleus Nuclear Translocation & DNA Binding (ARE) AR_Ligand->Nucleus Translocates Transcription Gene Transcription (Prostate Cancer Growth) Nucleus->Transcription Promotes Antagonist AR Antagonist (e.g., Enzalutamide analogs) Antagonist->AR_Cytoplasm Competes & Blocks Antagonist->Nucleus Prevents Binding

Androgen Receptor signaling pathway and intervention by AR antagonists.

Chemical Causality & Synthetic Strategy

The synthetic utility of (R)-3-bromo-2-hydroxy-2-methylpropanoic acid lies in its bifunctional nature. The carboxylic acid moiety is first activated to an acid chloride using thionyl chloride (SOCl2), followed by amidation with an electron-deficient aniline (e.g., 4-cyano-3-(trifluoromethyl)aniline)[1].

The true power of this intermediate is realized in the subsequent step: under basic conditions (e.g., K2CO3), the tertiary hydroxyl group is deprotonated and undergoes an intramolecular nucleophilic attack, displacing the adjacent bromide to form a highly reactive, transient oxirane (epoxide) intermediate[4]. This epoxide is immediately subjected to nucleophilic attack by a substituted phenol or amine. Because the attack occurs at the less sterically hindered carbon of the epoxide, the reaction yields the final ether or amine linkage with high regioselectivity and enantiomeric fidelity[5].

Synthetic_Workflow Step1 (R)-3-Bromo-2-hydroxy- 2-methylpropanoic acid Step2 Acid Chloride Formation (SOCl2, THF, 0°C) Step1->Step2 Activation Step3 Amide Coupling (Aniline derivative, Et3N) Step2->Step3 Coupling Step4 Chiral Anilide Intermediate (Bromide compound) Step3->Step4 Yields Step5 Nucleophilic Substitution (Phenol/Amine, K2CO3, Reflux) Step4->Step5 Base-catalyzed Epoxidation Step6 Target AR Modulator (SARM / Antagonist) Step5->Step6 Ring-Opening

Synthetic workflow from the bromo-acid intermediate to the final AR modulator.

Validated Experimental Protocols

Protocol A: Acid Chloride Activation and Amide Coupling
  • Objective: Convert (R)-3-bromo-2-hydroxy-2-methylpropanoic acid to the corresponding chiral anilide.

  • Causality & Design: Direct amidation of the carboxylic acid with electron-deficient anilines is thermodynamically unfavorable. Activation to the acid chloride using SOCl2 overcomes this barrier[4]. The reaction is strictly maintained at 0–2.5 °C to suppress the elimination of the tertiary hydroxyl group and prevent racemization[4].

Step-by-Step Methodology:

  • Charge a dry, N2-purged reactor with (R)-3-bromo-2-hydroxy-2-methylpropanoic acid (1.0 equiv) and anhydrous THF (5.4 volumes).

  • Set agitation to 400 rpm and cool the solution to 2.5 °C.

  • In-Process Control (IPC): Ensure internal temperature stabilizes before proceeding to prevent exothermic degradation of the starting material.

  • Add SOCl2 (1.20 equiv) dropwise over 30 minutes, strictly maintaining the internal temperature below 12 °C[4].

  • Stir for 1.5 hours. Self-Validation: Monitor the cessation of SO2 and HCl gas evolution, which acts as a macroscopic indicator of complete conversion to the acid chloride.

  • Add Et3N (1.4 equiv) dropwise, followed by the target aniline (1.0 equiv). Causality: Et3N acts as an acid scavenger, neutralizing the HCl byproduct and preventing the protonation of the weakly nucleophilic aniline[1].

  • Quench the reaction with saturated aqueous NaHCO3, extract with EtOAc, and concentrate under reduced pressure.

  • Validation: Confirm product mass via LC-MS and enantiomeric purity via chiral HPLC.

Protocol B: Tandem Epoxidation and Nucleophilic Substitution
  • Objective: Construct the final propanamide derivative via B-ring functionalization.

  • Causality & Design: Under basic conditions, the tertiary hydroxyl is deprotonated, triggering an intramolecular SN2 attack to form a transient oxirane (epoxide)[4]. The external nucleophile subsequently attacks the less sterically hindered carbon of the epoxide, ensuring high regioselectivity[5].

Step-by-Step Methodology:

  • Dissolve the chiral anilide intermediate (1.0 equiv) in 2-propanol (10 volumes).

  • Add K2CO3 (2.0 equiv) and the desired commercial phenol or amine (1.2 equiv)[5].

  • Heat the reaction mixture to reflux (approx. 82 °C). Causality: Thermal energy is required to overcome the activation barrier for the initial intramolecular cyclization.

  • Self-Validation: Monitor the reaction via TLC (Hexane/EtOAc 1:1). The process is self-validating through the observable disappearance of the starting material, the transient appearance of the highly polar oxirane intermediate, and its subsequent conversion to the final product[4].

  • After 4 hours, cool to room temperature, filter the inorganic salts, and concentrate the filtrate.

  • Purify the crude product via flash column chromatography.

  • Validation: Verify the structural integrity and stereochemistry using 1H NMR, 19F NMR (if applicable), and polarimetry (optical rotation)[5].

Structure-Activity Relationship (SAR) & Quantitative Data

The versatility of the (R)-3-bromo-2-hydroxy-2-methylpropanoic acid intermediate has enabled the discovery of highly potent AR modulators. The table below summarizes the quantitative biological data of key derivatives synthesized utilizing this exact scaffold workflow:

Compound / DerivativeTarget / Cell LineBiological Activity (IC50)Structural Modification (from Bromo-acid)
UT-155 AR (22Rv1 cells)3.53 µM (Antiproliferative)Standard A-ring, modified ether B-ring[1]
Compound 20f AR (22Rv1 cells)110.5 nM (AR Antagonism)2-fluoro substitution on phenyl B-ring[1]
Compound 12c AR (In vitro assays)Agonist profile (SARM)Pentafluorosulfanyl (SF5) integration[5]
Compound 13a AR (LNCaP cells)1756 nM (AR Antagonism)Diazabicyclo[3.1.1]heptan-3-yl substitution[2]

References

  • Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs - NIH / Molecules URL
  • (2R)
  • Discovery of Novel Bifunctional Agents as Potent Androgen Receptor Antagonists and Degraders for the Treatment of Enzalutamide-Resistant Prostate Cancer - ACS Publications URL
  • Discovery of (2S)-N-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-3-(6-(4-cyanophenyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)
  • Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - NIH / PMC URL

Sources

Application

scale-up production methods for 3-bromo-2-hydroxy-2-methylpropanoic acid

An In-depth Guide to the Scale-Up Production of 3-Bromo-2-hydroxy-2-methylpropanoic Acid Application Note & Protocol Abstract This technical guide provides a comprehensive overview and detailed protocols for the scale-up...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Scale-Up Production of 3-Bromo-2-hydroxy-2-methylpropanoic Acid

Application Note & Protocol

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the scale-up production of 3-bromo-2-hydroxy-2-methylpropanoic acid, a valuable chiral building block in medicinal chemistry and drug development. Recognizing the importance of this intermediate, for instance, in the synthesis of radiolabeled imaging agents for prostate cancer, this document outlines a robust and scalable synthetic route.[1] The primary focus is on a validated method involving the acid-catalyzed hydrolysis of a bromolactone precursor. This guide explains the underlying chemical principles, provides step-by-step experimental procedures suitable for pilot-scale production, addresses critical safety considerations, and offers insights into process optimization. All quantitative data is summarized for clarity, and key workflows are visualized to ensure procedural accuracy and reproducibility.

Introduction and Significance

3-Bromo-2-hydroxy-2-methylpropanoic acid is a chiral carboxylic acid featuring a tertiary alcohol and a primary bromide. This specific arrangement of functional groups makes it a highly versatile intermediate for introducing complex stereocenters in the synthesis of pharmacologically active molecules. The compound exists as two stereoisomers, (2R) and (2S), and the ability to produce a specific enantiomer is often crucial for therapeutic efficacy and safety.[2] Its utility as a precursor highlights the need for reliable and scalable manufacturing processes to support drug discovery and development pipelines.

Overview of Synthetic Strategies

Several synthetic pathways can be envisioned for the synthesis of α-hydroxy-β-bromo acids. The selection of a scale-up route must prioritize safety, cost-effectiveness, atom economy, and the ability to control stereochemistry.

  • Reformatsky-Type Reactions : A classic method for forming β-hydroxy esters involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal like zinc or indium.[3][4][5] While powerful for creating the core carbon skeleton, this approach would require starting with a ketone and an α-bromoester, followed by hydrolysis, potentially adding steps and complexity for this specific target.

  • Direct Bromination : The direct bromination of a precursor like 2-hydroxy-2-methylpropanoic acid could be a potential route. However, controlling selectivity and preventing side reactions, such as oxidation or bromination at other positions, can be challenging, especially at a larger scale.

  • Acid-Catalyzed Ring Opening of a Lactone : A highly effective and specific method involves the hydrolysis of a corresponding bromolactone. This route offers excellent control over the regiochemistry and stereochemistry of the final product. The synthesis of (R)-3-bromo-2-hydroxy-2-methylpropionic acid from a bromolactone precursor has been well-documented and provides a clear, high-yielding pathway suitable for scale-up.[1]

This guide will focus on the lactone ring-opening strategy due to its demonstrated success and scalability.

Primary Synthesis Workflow

The selected method proceeds via the acid-catalyzed hydrolysis of a brominated lactone. The strong acid (HBr) serves both as the catalyst for hydrolysis and the source of the bromide ion, ensuring the reaction proceeds efficiently to the desired product.

cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product Bromolactone Bromolactone Precursor (e.g., (R)-isomer) Reflux Reflux (1 hr) Bromolactone->Reflux HBr Hydrobromic Acid (24% aq.) HBr->Reflux FinalProduct 3-Bromo-2-hydroxy-2-methylpropanoic acid Reflux->FinalProduct Acid-catalyzed hydrolysis

Caption: Synthesis workflow via lactone hydrolysis.

Scale-Up Production Protocol

This protocol is adapted from a literature procedure for the synthesis of the (R)-isomer and is designed for pilot-scale production.[1] Researchers should perform a thorough risk assessment before implementation.

Materials and Equipment
Reagents & Solvents Grade Equipment
Bromolactone Precursor (e.g., (R)-isomer)>98%Glass-lined reactor with reflux condenser and overhead stirrer
Hydrobromic Acid (24% aqueous solution)ReagentHeating/cooling mantle with temperature controller
Ethyl AcetateACS GradeLarge separatory funnels or liquid-liquid extraction setup
Brine (Saturated NaCl solution)N/ApH meter or pH strips
Saturated Sodium Bicarbonate SolutionN/AVacuum filtration apparatus (e.g., Büchner funnel)
Concentrated Hydrochloric AcidACS GradeRotary evaporator with vacuum pump and chiller
Anhydrous Sodium SulfateAnhydrousRecrystallization vessels
TolueneACS GradePersonal Protective Equipment (See Section 4)
Step-by-Step Methodology

1. Reaction Setup:

  • Charge the glass-lined reactor with the bromolactone precursor (1.0 eq).

  • Under constant stirring, add the 24% hydrobromic acid solution (approx. 16 mL per gram of lactone).

  • Fit the reactor with a reflux condenser and ensure all joints are properly sealed.

2. Heating and Reflux:

  • Heat the reaction mixture to reflux using the heating mantle.

  • Maintain a steady reflux for approximately 1 hour. Monitor the reaction for completion using an appropriate analytical method (e.g., TLC, LC-MS).

3. Quenching and Initial Extraction:

  • Once the reaction is complete, cool the mixture to ambient temperature.

  • Dilute the resulting solution with brine (approx. 11 mL per gram of initial lactone).

  • Transfer the mixture to a liquid-liquid extraction setup and extract four times with ethyl acetate (4 x 5.5 mL per gram of initial lactone).

4. Aqueous Wash and Back-Extraction:

  • Combine the organic phases.

  • Wash the combined organic layer with a saturated sodium bicarbonate solution to neutralize excess acid. Perform this wash four times or until the aqueous layer is neutral/basic.

  • Crucial Step : Combine all the aqueous phases from the bicarbonate wash. Carefully acidify this combined aqueous phase to a pH of 1 using concentrated hydrochloric acid. This step protonates the carboxylate salt, making the product soluble in the organic phase again.

5. Final Product Extraction:

  • Extract the newly acidified aqueous phase four times with ethyl acetate (4 x 5.5 mL per gram of initial lactone).

  • Combine these second organic extracts.

6. Drying, Filtration, and Concentration:

  • Dry the combined organic layer over anhydrous sodium sulfate.

  • Filter the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

7. Purification by Recrystallization:

  • Dissolve the crude product in a minimal amount of hot toluene.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the colorless crystals by vacuum filtration and wash with a small amount of cold toluene.

  • Dry the final product under vacuum.

Experimental Workflow Diagram

A 1. Charge Reactor (Lactone + HBr) B 2. Heat to Reflux (1 hour) A->B C 3. Cool & Quench (Brine) B->C D 4. Extract with Ethyl Acetate (x4) C->D E 5. Wash Organic Layer (Sat. NaHCO3, x4) D->E F 6. Acidify Combined Aqueous Layers (pH 1) E->F G 7. Re-extract Aqueous with Ethyl Acetate (x4) F->G H 8. Dry & Concentrate Organic Layers G->H I 9. Recrystallize from Toluene H->I J 10. Isolate Pure Product I->J

Caption: Step-by-step experimental protocol workflow.

Quantitative Data and Expected Results

The following table provides expected quantitative outcomes based on the described protocol.

ParameterValueSource
Typical Yield 86%[1]
Appearance Colorless crystals / White solid[1][6]
Molecular Formula C₄H₇BrO₃[7]
Molecular Weight 183.00 g/mol [7]
Melting Point 107-109 °C ((R)-isomer)[1]
Purity (Post-Recrystallization) >98%Expected

Safety and Hazard Management

Scaling up chemical synthesis requires stringent adherence to safety protocols. 3-Bromo-2-hydroxy-2-methylpropanoic acid and its reagents pose significant hazards.

  • Hazard Identification :

    • 3-Bromo-2-hydroxy-2-methylpropanoic Acid : Causes severe skin burns and eye damage. May be corrosive to metals.

    • Hydrobromic Acid : Highly corrosive. Causes severe skin burns and eye damage. Toxic if inhaled.

    • Ethyl Acetate / Toluene : Flammable liquids and vapors. May cause respiratory irritation and drowsiness.

    • Hydrochloric Acid : Corrosive, causes severe burns.

  • Engineering Controls :

    • All operations must be conducted in a well-ventilated chemical fume hood or a closed-system reactor.

    • Ensure safety showers and eyewash stations are readily accessible.[8]

    • Ground all equipment to prevent static discharge when handling flammable solvents.[9]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles and a face shield.[10]

    • Skin Protection : Wear acid-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and closed-toe shoes.[10]

    • Respiratory Protection : If there is a risk of inhalation, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases.[9]

  • Emergency Procedures :

    • Skin Contact : Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[10]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][10]

    • Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][10]

    • Spills : Contain spills with an inert absorbent material. Prevent entry into drains.[8]

  • Waste Disposal :

    • All chemical waste must be collected in properly labeled, sealed containers and disposed of according to local, regional, and national hazardous waste regulations.

References

  • ChemBK. (2024, April 10). (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid. Retrieved from [Link]

  • PubMed. (2022, April 1). Synthesis of α-Hydroxy Acids via Dehydrogenative Cross-Coupling of a Sustainable C2 Chemical (Ethylene Glycol) with Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • ACS Publications. (2022, March 16). Synthesis of α-Hydroxy Acids via Dehydrogenative Cross-Coupling of a Sustainable C2 Chemical (Ethylene Glycol) with Alcohols. Retrieved from [Link]

  • Beilstein Journals. (2018, February 2). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]

  • PMC. (n.d.). SmI2-Promoted Reformatsky-Type Coupling Reactions in Exceptionally Hindered Contexts. Retrieved from [Link]

  • SciSpace. (n.d.). Sonochemical Reformatsky Reaction Using Indium. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of aliphatic α-hydroxy carboxylic acids via electrocarboxylation of aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]

  • Georganics. (n.d.). (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid. Retrieved from [Link]

  • ACS Publications. (2021, November 18). Synthesis of α‐Hydroxy Fatty Acids from Fatty Acids by Intermediate α‐Chlorination with TCCA under Solvent. Retrieved from [Link]

  • Obiter Research. (n.d.). (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Propynoic acid, 3-bromo-, methyl. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Bromoacetone. Retrieved from [Link]

  • YouTube. (2019, June 22). Synthesis of Bromoform. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.
  • NextSDS. (n.d.). 3-bromo-2-hydroxy-2-methylpropanoic acid — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). US20210101866A1 - Process for the preparation of elafibranor and novel synthesis intermediates.
  • ResearchGate. (n.d.). Synthesis routes for 3-hydroxypropionic acid from renewable sources. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of cyclobutarenes by Palladium-catalyzed C(sp 3 )-H bond arylation: Preparation of Methyl 7-Methylbicyclo[4.2.0]Octa-1,3,5-Triene-7-Carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-hydroxy-2-methylpentanoic acid. Retrieved from [Link]

  • PubMed. (2014, March 18). Elevated Production of 3-hydroxypropionic Acid by Metabolic Engineering of the Glycerol Metabolism in Escherichia Coli. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to minimize side reactions in 3-bromo-2-hydroxy-2-methylpropanoic acid synthesis

Welcome to the technical support center for the synthesis of 3-bromo-2-hydroxy-2-methylpropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-bromo-2-hydroxy-2-methylpropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and minimize the formation of unwanted side products. Our goal is to provide you with the expertise and practical insights needed to achieve a successful and efficient synthesis.

Troubleshooting Guide: Minimizing Side Reactions

This section addresses common issues encountered during the synthesis of 3-bromo-2-hydroxy-2-methylpropanoic acid in a practical question-and-answer format.

Question 1: My reaction is producing a significant amount of acetone and carbon dioxide, and the yield of the desired product is low. What is happening and how can I prevent it?

Answer: You are likely observing oxidative decarboxylation , a major side reaction in the bromination of α-hydroxy acids like 2-hydroxy-2-methylpropanoic acid. This reaction is particularly prevalent under neutral or alkaline conditions where molecular bromine (Br₂) acts as a strong oxidizing agent, leading to the cleavage of the C1-C2 bond.

Root Cause Analysis:

  • pH Control: The reaction mechanism is highly pH-dependent. Above pH 6, the carboxylate anion is more susceptible to attack by bromine, initiating the decarboxylation cascade.[1][2]

  • Oxidizing Agent: Molecular bromine (Br₂) is a more potent oxidant for this substrate than hypobromous acid (HOBr), which is the predominant species in acidic solutions.[1][2]

Corrective and Preventive Actions:

  • Maintain Acidic Conditions: The most effective way to suppress oxidative decarboxylation is to conduct the reaction in a strongly acidic medium. Below pH 5, the concentration of the reactive carboxylate anion is minimized, and the primary oxidizing species is the less aggressive HOBr.[1][3][4]

  • Choice of Brominating Agent: Consider using hydrobromic acid (HBr) as both the bromine source and the acidic catalyst. This ensures a low pH throughout the reaction.[5]

  • Temperature Control: While not the primary factor for this specific side reaction, maintaining a controlled, lower temperature can help to reduce the rate of all reactions, including unwanted side pathways.

Question 2: I am observing the formation of an unsaturated byproduct, methacrylic acid. How can I avoid this elimination reaction?

Answer: The formation of methacrylic acid is due to an elimination reaction (dehydrobromination) of the desired product, 3-bromo-2-hydroxy-2-methylpropanoic acid. This can be promoted by heat and the presence of bases.

Root Cause Analysis:

  • Elevated Temperatures: Higher reaction temperatures can provide the activation energy needed for the elimination of HBr.

  • Basic Conditions: The presence of any base, even weak bases formed during workup, can abstract the acidic proton of the carboxylic acid, facilitating the elimination of the bromide ion.

Corrective and Preventive Actions:

  • Strict Temperature Control: Maintain the reaction temperature as low as feasible while still allowing for a reasonable reaction rate. For instance, if using a radical initiator with NBS, choose one with a lower decomposition temperature.

  • Acidic Workup: Ensure that the workup procedure is performed under acidic conditions until the final product is isolated. This will keep the carboxylic acid protonated and less likely to initiate elimination.

  • Avoid Strong Bases: Do not use strong bases during the workup or purification steps. If a wash with a basic solution is necessary to remove acidic impurities, use a weak base like sodium bicarbonate and perform the wash quickly at a low temperature.

Question 3: My product appears to be a mixture of mono- and di-brominated compounds. How can I improve the selectivity for the mono-brominated product?

Answer: The formation of a di-brominated product indicates that the reaction conditions are too harsh or that the stoichiometry of the brominating agent is not well-controlled.

Root Cause Analysis:

  • Excess Brominating Agent: Using a large excess of the brominating agent (e.g., Br₂) can lead to further bromination at other positions, although for this specific molecule, di-bromination at the same carbon is unlikely. Over-bromination is a more significant concern in substrates with multiple reactive sites.

  • High Reaction Temperature: Elevated temperatures can increase the reactivity of the system and lead to less selective reactions.

Corrective and Preventive Actions:

  • Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.

  • Slow Addition of Brominating Agent: Add the brominating agent slowly and in a controlled manner to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, favoring mono-substitution.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or NMR) to stop the reaction once the starting material is consumed and before significant di-bromination occurs.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the synthesis of 3-bromo-2-hydroxy-2-methylpropanoic acid?

A1: A robust and commonly employed method is the direct bromination of 2-hydroxy-2-methylpropanoic acid using a strong brominating agent in an acidic medium. A well-documented approach for a similar substrate, 3-hydroxy-2,2-dimethylpropanoic acid, involves heating with concentrated hydrobromic acid.[5] This method is effective because the acidic environment suppresses the primary side reaction of oxidative decarboxylation.

Another viable approach is a modified Hell-Volhard-Zelinskii (HVZ) reaction.[6][7][8][9][10] In this method, the carboxylic acid is first converted to an acyl bromide, which more readily enolizes, facilitating α-bromination. The subsequent hydrolysis yields the desired α-bromo carboxylic acid. For a hydroxy-substituted carboxylic acid, careful control of reaction conditions is necessary to avoid side reactions involving the hydroxyl group.

Q2: Can I use N-Bromosuccinimide (NBS) for this synthesis? What are the advantages and disadvantages?

A2: Yes, N-Bromosuccinimide (NBS) can be used as a brominating agent, typically in the presence of a radical initiator (like AIBN) or light.

  • Advantages: NBS is a solid and is easier and safer to handle than liquid bromine.[11] Reactions with NBS can often be more selective than those with Br₂.[12][13][14]

  • Disadvantages: The reaction proceeds via a radical mechanism, which may have different selectivity compared to electrophilic bromination. For this specific substrate, the selectivity between the methyl groups and the α-position would need to be carefully controlled. Additionally, the use of a radical initiator adds another reagent to the system that may need to be removed during purification.

Q3: How does the stereochemistry of the starting material affect the final product?

A3: If you start with a chiral, enantiomerically pure form of 2-hydroxy-2-methylpropanoic acid, the stereochemical outcome of the bromination will depend on the reaction mechanism.

  • SN2-type reaction: If the reaction proceeds through a backside attack on the carbon bearing the hydroxyl group (after its conversion to a good leaving group), an inversion of stereochemistry would be expected.

  • Radical reaction: Radical reactions often lead to racemization if the radical intermediate is planar.

  • HVZ reaction: The HVZ reaction involves the formation of an enol intermediate, which is planar. Therefore, this reaction will likely lead to a racemic mixture at the α-carbon.[6][9]

If maintaining the stereochemistry is critical, it is important to choose a synthetic route and reaction conditions that are known to be stereospecific or stereoselective.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagram illustrates the desired synthesis pathway versus the primary side reaction of oxidative decarboxylation.

cluster_main Reaction Pathways start 2-hydroxy-2-methylpropanoic acid product 3-bromo-2-hydroxy-2-methylpropanoic acid start->product Desired Bromination (Acidic Conditions, e.g., HBr) side_product Acetone + CO2 start->side_product Side Reaction: Oxidative Decarboxylation (Neutral/Alkaline Conditions, Br2)

Caption: Desired vs. Undesired Reaction Pathways

Optimized Experimental Protocol

This protocol is based on the principles of minimizing side reactions, particularly oxidative decarboxylation, by maintaining a strongly acidic environment.

Materials:

  • 2-hydroxy-2-methylpropanoic acid

  • 48% aqueous Hydrobromic acid (HBr)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-hydroxy-2-methylpropanoic acid (1.0 eq) with 48% aqueous hydrobromic acid (5-10 eq).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC or NMR by taking small aliquots.

  • Workup - Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Carefully dilute the reaction mixture with cold water (5-10 volumes).

  • Extraction: Transfer the diluted mixture to a separatory funnel and extract the product with diethyl ether (3 x 3 volumes).

  • Washing: Combine the organic extracts and wash them with a small amount of cold water (2 x 1 volume) to remove any remaining HBr.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to obtain pure 3-bromo-2-hydroxy-2-methylpropanoic acid.

Summary of Key Parameters for Minimizing Side Reactions

ParameterRecommended ConditionRationale
pH Strongly Acidic (e.g., using HBr)Suppresses oxidative decarboxylation by minimizing the concentration of the reactive carboxylate anion.[1][3][4]
Brominating Agent HBr or NBS with careful controlHBr provides an acidic environment. NBS is easier to handle but requires careful control of the reaction conditions.[5][11]
Temperature Controlled, moderate heating (e.g., reflux for HBr method)Ensures a reasonable reaction rate while minimizing thermal decomposition and elimination side reactions.
Stoichiometry Slight excess of brominating agentDrives the reaction to completion without promoting over-bromination.
Workup Acidic to neutral conditionsPrevents elimination reactions that can be base-catalyzed.

Conclusion

The synthesis of 3-bromo-2-hydroxy-2-methylpropanoic acid requires careful control of reaction conditions to minimize the formation of byproducts, primarily from oxidative decarboxylation and elimination reactions. By maintaining a strongly acidic environment, controlling the reaction temperature, and using appropriate stoichiometry of the brominating agent, researchers can achieve a high yield of the desired product. This guide provides the necessary information to troubleshoot common issues and optimize the synthesis for a successful outcome.

References

  • Pink, J. M., & Stewart, R. (1971). Mechanism of Oxidative Decarboxylation of α-Hydroxy Acids by Bromine Water. Part I. Oxidation in Neutral and Alkaline Medium. Canadian Journal of Chemistry, 49(5), 649-653. [Link]

  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2016, December 10). What determines the high degree of selectivity in free radical brominations? Chemistry Stack Exchange. [Link]

  • Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Organic Chemistry Portal. [Link]

  • SynArchive. (n.d.). Hell-Volhard-Zelinsky Reaction. SynArchive. [Link]

  • Pink, J. M., & Stewart, R. (1971). Mechanism of Oxidative Decarboxylation of α-Hydroxy Acids by Bromine Water. Part II. Oxidation in Acidic Medium. A Comparison with the HOBr – Oxalic Acid Reaction. Canadian Journal of Chemistry, 49(5), 654-660. [Link]

  • Cambridge University Press & Assessment. (n.d.). Hell-Volhard-Zelinsky Reaction. Cambridge University Press. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Chemistry Notes. (2022, January 31). Hell volhard zelinsky reaction, mechanism and examples. Chemistry Notes. [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. University of Glasgow. [Link]

  • Pink, J. M. (1970). A study of the mechanism of oxidative decarboxylation of [alpha]-hydroxy acids by bromine water (Doctoral dissertation, The University of British Columbia). [Link]

  • Pink, J. M., & Stewart, R. (1971). Mechanism of Oxidative Decarboxylation of α-Hydroxy Acids by Bromine Water. Part II. Oxidation in Acidic Medium. A Comparison with the HOBr – Oxalic Acid Reaction. ResearchGate. [Link]

  • Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. [Link]

  • Master Organic Chemistry. (2011, June 10). Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry. [Link]

  • Obiter Research. (n.d.). (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid. Obiter Research. [Link]

  • Organic Chemistry. (2025, November 12). Why is Bromination More Selective than Chlorination? | Organic Chemistry [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN106432037A - Pollution-free preparation method of N-bromosuccinimide.
  • Royal Society of Chemistry. (n.d.). Oxidative decarboxylation of α-hydroxy acids by a functional model of the nonheme iron oxygenase, CloR. Chemical Communications. [Link]

  • MDPI. (2018, September 2). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. MDPI. [Link]

  • Frontiers. (n.d.). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. Frontiers. [Link]

  • Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Bromo-2-hydroxy-2-methylpropanoic Acid Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most common points of failure when working with 3-bromo-2-hydroxy-2-methylpropanoic acid —a highly fun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most common points of failure when working with 3-bromo-2-hydroxy-2-methylpropanoic acid —a highly functionalized chiral building block critical for the synthesis of non-steroidal anti-androgens (like Bicalutamide) and Selective Androgen Receptor Modulators (SARMs)[1][2].

Because this molecule contains a carboxylic acid, a tertiary alcohol, and a primary alkyl bromide within a compact steric environment, reacting it requires strict kinetic and thermodynamic control. Below, you will find a mechanistic workflow, a troubleshooting FAQ, quantitative optimization data, and self-validating experimental protocols to restore your reaction yields.

Mechanistic Workflow

The synthesis of target compounds from this chiral acid typically involves two major phases: an amidation step (via an acid chloride) followed by a nucleophilic substitution.

G A 3-Bromo-2-hydroxy- 2-methylpropanoic acid B Acid Chloride Intermediate A->B SOCl₂, DMAc -10°C to -5°C C Bromo-hydroxy Amide B->C Aniline derivative RT, 16h D Epoxide Intermediate C->D K₂CO₃, Acetone Reflux, 2h E Target Compound (e.g., Bicalutamide) D->E Nucleophile, K₂CO₃ 2-Propanol, Reflux

Reaction workflow for 3-bromo-2-hydroxy-2-methylpropanoic acid via epoxide intermediate.

Troubleshooting FAQs

Q1: Why am I seeing massive degradation and low yields during the amidation step with thionyl chloride?

  • Causality: Thionyl chloride ( SOCl2​ ) is highly reactive. While your target is the carboxylic acid, the molecule also contains an unprotected tertiary hydroxyl group. At elevated temperatures, SOCl2​ will indiscriminately attack the hydroxyl group, leading to chlorination or inducing dehydration/elimination to form unwanted methacrylamide derivatives[1].

  • Solution: You must maintain strict cryogenic control (-10 °C to -5 °C) during the SOCl2​ addition and the subsequent acid chloride formation[1]. Using an anhydrous, aprotic polar solvent like N,N-dimethylacetamide (DMAc) stabilizes the intermediate and prevents runaway exothermic degradation.

Q2: My nucleophilic substitution on the bromo-hydroxy amide is stalling or yielding complex mixtures. What is wrong?

  • Causality: Direct SN​2 displacement of the primary bromide by an external nucleophile (e.g., a phenol or thiophenol) is severely hindered by the adjacent, fully substituted tertiary carbon (neopentyl-like steric hindrance). If you simply mix the amide, nucleophile, and base together, the external nucleophile competes poorly, and side reactions dominate.

  • Solution: The reaction must proceed via a two-step, one-pot process utilizing an epoxide intermediate[3]. First, reflux the bromo-hydroxy amide with K2​CO3​ in acetone. The base deprotonates the tertiary alcohol, triggering a rapid intramolecular cyclization to form a 2-methyloxirane derivative (epoxide). Only after this epoxide is formed should you introduce the external nucleophile in a different solvent to execute the ring opening[3].

Q3: Does the epoxide ring-opening step compromise the enantiomeric excess (ee) of my chiral precursor?

  • Causality: The chiral center is located at the tertiary carbon (C2). The intramolecular cyclization to the epoxide proceeds with retention of configuration at C2 because the nucleophilic oxygen is already attached to this chiral center. The subsequent nucleophilic attack by the phenol/thiophenol occurs exclusively at the less sterically hindered primary carbon (C3) of the epoxide via an SN​2 mechanism.

  • Solution: Because no bonds to the chiral center (C2) are broken during the ring opening, the stereochemical integrity is strictly preserved[2]. Ensure no strong Lewis acids are present in your glassware, as they could promote an SN​1 -like ring opening at the tertiary carbon, which would lead to racemization.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between reaction conditions and expected yields based on established synthetic benchmarks[1][3].

Reaction PhaseExperimental ConditionMechanistic ConsequenceExpected Yield
Amidation SOCl2​ addition at 25 °CHydroxyl degradation / Elimination< 20%
Amidation SOCl2​ addition at -10 °CSelective acyl chloride formation70–85%
Substitution Direct mixture (Amide + Nu + Base)Steric stall / Competing side reactions30–40%
Substitution Two-step (Acetone reflux 2-Propanol)Efficient epoxide formation & selective opening75–90%

Standardized Experimental Protocols

To ensure reproducibility, follow these self-validating protocols. Every step includes visual or analytical cues to verify the reaction state before proceeding.

Protocol A: Low-Temperature Amidation (Acid Chloride Method)
  • Preparation: Dissolve (R)-3-Bromo-2-hydroxy-2-methylpropanoic acid (1.7 eq) in anhydrous N,N-dimethylacetamide (DMAc) inside a thoroughly dried round-bottomed flask[1].

  • Atmosphere & Cooling: Purge the reaction vessel with nitrogen and cool to -10 °C using an ice/salt bath[1]. Self-Validation: Ensure the internal temperature stabilizes for at least 15 minutes before proceeding to prevent localized exothermic hotspots.

  • Activation: Slowly add thionyl chloride ( SOCl2​ , 1.85 eq) dropwise. Maintain the reaction mixture at -5 °C with continuous stirring for 3 hours[1]. Self-Validation: The solution should turn pale yellow; a dark brown color indicates thermal degradation of the tertiary alcohol.

  • Coupling: Add the target aniline (1 eq) dissolved in 15 mL of anhydrous DMAc. Allow the mixture to warm to room temperature and stir for 16 hours[1].

  • Workup: Quench with water, extract with ethyl acetate, wash with saturated NaHCO3​ and brine. Dry the organic layer over Na2​SO4​ , filter, and concentrate to yield the bromo-hydroxy amide[1].

Protocol B: Two-Step, One-Pot Epoxide Formation & Nucleophilic Substitution
  • Epoxidation: Dissolve the bromo-hydroxy amide intermediate in acetone. Add K2​CO3​ and reflux for 2 hours[3]. Self-Validation: Monitor via TLC. The starting material must be completely consumed, indicating quantitative conversion to the 2-methyloxirane (epoxide) intermediate[3]. Do not proceed until this is confirmed.

  • Solvent Exchange: Remove the acetone completely under reduced pressure[3]. Causality: Acetone is aprotic and ideal for the intramolecular cyclization, but a higher-boiling protic solvent is required to facilitate the subsequent intermolecular ring opening.

  • Nucleophilic Ring Opening: Immediately dissolve the resulting residue in 2-propanol. Add the desired nucleophile (e.g., phenol or thiophenol derivative) and additional K2​CO3​ [3].

  • Reflux: Reflux the mixture until the epoxide intermediate is consumed (typically 4-16 hours depending on the nucleophilicity of the reagent). Self-Validation: The reaction mixture often undergoes a distinct color change (e.g., turning yellow) as the substitution completes[3].

  • Purification: Cool to room temperature, filter out inorganic salts, concentrate under vacuum, and purify via flash column chromatography[3].

References

  • Source: NIH (PMC)
  • Source: NIH (PMC)
  • Enantioselective Synthesis of (R)

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of 3-Bromo-2-Hydroxy-2-Methylpropanoic Acid

Welcome to the technical support resource for the crystallization of 3-bromo-2-hydroxy-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the crystallization of 3-bromo-2-hydroxy-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this compound. As a polar molecule containing carboxylic acid, hydroxyl, and bromo functional groups, its crystallization behavior is heavily influenced by hydrogen bonding and dipole-dipole interactions, making solvent selection and process control critical for success.

This document provides troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and the scientific rationale behind our recommendations to empower you to optimize your crystallization outcomes.

Compound Properties and Initial Considerations

Understanding the physicochemical properties of 3-bromo-2-hydroxy-2-methylpropanoic acid is the foundation for developing a robust crystallization protocol.

PropertyValueSource
Molecular Formula C₄H₇BrO₃PubChem[1]
Molecular Weight 183.00 g/mol PubChem[1]
Appearance Solid / PowderMilliporeSigma, CymitQuimica[2]
Solubility Soluble in waterChemBK[3]
Reported Recrystallization Solvent TolueneChemicalBook[4]

The presence of both hydrogen bond donors (-OH, -COOH) and acceptors (O=C, -OH, Br) makes this molecule highly polar. This dictates that polar solvents will be primary candidates for dissolution, while non-polar solvents may serve as effective anti-solvents.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments.

Q1: My compound will not crystallize. It either remains fully dissolved or has "oiled out."

This is one of the most common crystallization challenges, typically stemming from issues with supersaturation or solvent choice.

Scientific Rationale: Crystallization occurs when a solution becomes supersaturated, meaning it contains more dissolved solute than it can theoretically hold at a given temperature. This unstable state is relieved by the solute precipitating out as an ordered crystal lattice. If the solution is not sufficiently supersaturated, no crystals will form. Conversely, if the solution is too concentrated or cools too rapidly, the molecules may not have time to arrange themselves into a low-energy crystal lattice, instead crashing out as an amorphous solid or a liquid "oil."[5] Oiling out is particularly common for compounds with low melting points or when significant impurities are present, which disrupt the crystallization process.[5]

Recommended Actions:

  • Induce Nucleation: If the solution is clear and supersaturated, crystal growth may be kinetically hindered by a high energy barrier for nucleation (the initial formation of a stable crystal seed).

    • Scratching: Gently scratch the inner surface of the flask at the air-solvent interface with a glass rod. Microscopic scratches on the glass provide nucleation sites.[6][7]

    • Seeding: Add a single, pure crystal of 3-bromo-2-hydroxy-2-methylpropanoic acid to the solution. This "seed" acts as a template for further crystal growth.[6][7][8]

    • Ultrasonic Bath: Briefly placing the flask in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.

  • Address "Oiling Out":

    • Re-heat the solution until the oil redissolves completely.

    • Add a small amount (1-5% by volume) of the "good" solvent to slightly decrease the saturation level.[5]

    • Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it on a wooden block to minimize the cooling rate. Very slow cooling favors the formation of an ordered crystal lattice over an oil.[5][9]

  • Re-evaluate Solvent System:

    • If the compound remains dissolved even when cooled, you have likely used too much solvent.[5][6] Reduce the solvent volume by gentle heating or using a rotary evaporator and attempt to cool again.

    • The chosen solvent may be too effective. A good crystallization solvent should dissolve the compound when hot but poorly when cold.[8] If solubility is too high at all temperatures, consider a different solvent or an anti-solvent approach.

Q2: The crystals are very small, needle-like, or generally of poor quality.

Crystal morphology is primarily dictated by the rate of crystallization and the solvent environment.

Scientific Rationale: Crystal formation involves two main stages: nucleation and growth.[10] The final crystal size is a direct consequence of the relative rates of these two processes.

  • Fast Cooling: Rapid cooling quickly creates a high level of supersaturation, leading to a high nucleation rate. Many crystal nuclei form simultaneously, competing for the available solute, resulting in a large number of very small crystals.[9][11][12][13]

  • Slow Cooling: A slow cooling rate maintains a low level of supersaturation. This favors the growth of a smaller number of initial nuclei into larger, more well-defined, and often purer crystals.[9][11][12][14]

The solvent itself can also influence crystal habit. Strong interactions between the solvent and specific faces of the growing crystal can inhibit growth on those faces, leading to different shapes (e.g., plates vs. needles).

Recommended Actions:

  • Drastically Reduce the Cooling Rate: This is the most effective method for growing larger crystals.

    • Allow the flask to cool to room temperature on the benchtop, insulated from cold surfaces.

    • For even slower cooling, place the hot flask inside a larger beaker of hot water and allow the entire system to cool slowly overnight.

    • Use a programmable heating mantle or oil bath to ramp down the temperature over several hours.

  • Minimize Agitation: While stirring helps dissolve the solid initially, it should be stopped during the cooling and growth phase. Agitation can increase the rate of secondary nucleation, leading to smaller crystals.[11]

  • Optimize the Solvent System:

    • Experiment with different solvents. The interaction between the solvent and the solute can significantly affect crystal shape.

    • Consider a solvent layering (vapor diffusion) technique, which is an extremely slow method of crystallization that can yield high-quality single crystals.[8][10]

Q3: My crystallization yield is very low.

A low yield means a significant portion of your compound remains in the mother liquor after filtration.

Scientific Rationale: The yield is determined by the difference in the compound's solubility at the high and low temperatures of the process. An ideal solvent displays a steep solubility curve: high solubility at high temperatures and very low solubility at low temperatures. If the compound remains significantly soluble even at low temperatures, or if too much solvent was used initially, the recovery will be poor.[6]

Recommended Actions:

  • Minimize Solvent Volume: The most common cause of low yield is using an excess of solvent.[5] Use only the absolute minimum amount of hot solvent required to fully dissolve the solid. This ensures the final solution is truly saturated.

  • Maximize Cooling: Ensure the solution is cooled thoroughly. After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to an hour to maximize precipitation.

  • Consider an Anti-Solvent: If the compound has moderate solubility in the chosen solvent even when cold, a two-solvent system can dramatically improve yield. After dissolving the compound in a minimal amount of hot "good" solvent, slowly add a "poor" solvent (an anti-solvent, in which the compound is insoluble) until the solution becomes faintly cloudy. Then, allow it to cool slowly.[15]

  • Recover a Second Crop: The mother liquor from the first filtration is saturated with your compound. Concentrating this solution (e.g., by boiling off about half the solvent) and re-cooling may yield a second crop of crystals. Note that this second crop may be less pure than the first.

Q4: How do I choose the best solvent system to start with?

Solvent selection is the most critical step and should be done systematically.[15] The principle of "like dissolves like" is a good starting point.[10] For a polar molecule like 3-bromo-2-hydroxy-2-methylpropanoic acid, polar solvents are the primary candidates.

Scientific Rationale: A suitable solvent must meet two main criteria:

  • It must dissolve the compound completely at an elevated temperature (e.g., its boiling point).

  • It must have low solubility for the compound at a low temperature (e.g., 0-4 °C).

Furthermore, the solvent's boiling point should ideally be lower than the melting point of the compound to prevent oiling out. Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

Recommended Actions:

  • Small-Scale Solvent Screening: Use small test tubes to test the solubility of a few milligrams of your compound in ~0.5 mL of various candidate solvents at room temperature and then upon heating. A good solvent will show poor solubility at room temperature but complete dissolution upon heating.[15]

    Solvent ClassExamplesRationale for 3-bromo-2-hydroxy-2-methylpropanoic acid
    Protic Water, Methanol, EthanolHigh potential for hydrogen bonding; likely to be a "good" solvent.[15]
    Aprotic Polar Acetone, Ethyl Acetate, AcetonitrileCan engage in dipole-dipole interactions; good candidates.[15]
    Aromatic TolueneReported to be a successful solvent[4]; can interact via C-H···π interactions.
    Halogenated Dichloromethane (DCM)Lower polarity; might be a "poor" solvent or useful in a mixed system.[15]
    Apolar Hexane, HeptaneInsoluble; excellent candidates for use as an anti-solvent.[10]
  • Utilize the Solvent Selection Workflow: Follow a logical decision tree to guide your choice between single-solvent and two-solvent systems.

Visualizations and Workflows
Solvent Selection Workflow

This diagram outlines the decision-making process for selecting an appropriate crystallization solvent system.

Solvent_Selection start Start: Impure Solid test_solvents Screen Solvents: Test solubility of small sample in various solvents (hot & cold) start->test_solvents find_good Is there a solvent with high solubility when hot AND low solubility when cold? test_solvents->find_good single_solvent Use Single-Solvent Recrystallization Protocol find_good->single_solvent Yes find_pair Can you find one solvent that dissolves the compound well (Solvent A) and another it is insoluble in (Solvent B)? find_good->find_pair No miscible Are Solvent A and Solvent B miscible? find_pair->miscible Yes re_evaluate Re-evaluate options: - Try more exotic solvents - Consider chromatography find_pair->re_evaluate No two_solvent Use Two-Solvent (Anti-Solvent) Recrystallization Protocol miscible->two_solvent Yes layering Use Solvent Layering or Vapor Diffusion Technique miscible->layering No

Caption: A workflow for systematic solvent selection in crystallization.

Impact of Cooling Rate on Crystallization

This diagram illustrates the relationship between cooling rate, nucleation, and final crystal characteristics.

Cooling_Rate_Impact cluster_fast Fast Cooling cluster_slow Slow Cooling fast_cool High Supersaturation Generated Quickly high_nucleation High Nucleation Rate fast_cool->high_nucleation small_crystals Result: Many Small, Less Pure Crystals high_nucleation->small_crystals slow_cool Low Supersaturation Maintained low_nucleation Low Nucleation Rate slow_cool->low_nucleation large_crystals Result: Few Large, High Purity Crystals low_nucleation->large_crystals

Caption: Influence of cooling rate on crystal size and purity.

Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization

This is the most common method when a suitable single solvent is identified.[7]

  • Dissolution: Place the impure 3-bromo-2-hydroxy-2-methylpropanoic acid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate while stirring. Add small portions of hot solvent from a separate, heated flask until the solid just dissolves completely. Do not add excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization in the funnel.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-insulating surface (e.g., a cork ring or wood block).[6] For larger crystals, further slow the cooling by insulating the flask.

  • Crystal Growth: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization

This method is ideal when no single solvent has the desired steep solubility profile.[15]

  • Dissolution: In an Erlenmeyer flask, dissolve the impure compound in the minimum amount of the hot "good" solvent (Solvent A, in which the compound is soluble).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (Solvent B or anti-solvent, in which the compound is insoluble) dropwise with constant swirling. Continue adding until the solution just begins to turn persistently cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of hot Solvent A to re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold Solvent B to remove impurities.

  • Drying: Dry the purified crystals under vacuum.

References
  • Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review.
  • Cooling Rate and Crystal Size. Seth Stein - Northwestern University.
  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid | C4H7BrO3. PubChem.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • How does cooling rate affect the point at which crystalis
  • Technical Support Center: Crystallization of Organometallic Carboxylic Acids. Benchchem.
  • Influence of Cooling Rate on Crystallization of Borax in Stirred B
  • Crystal Size and Cooling R
  • (S)-3-Bromo-2-hydroxy-2-methylpropionic acid. MilliporeSigma.
  • (S)-3-Bromo-2-hydroxy-2-methylpropanoic acid. CymitQuimica.
  • (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid. ChemBK.
  • (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid | 261904-39-6. ChemicalBook.
  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York.
  • Application Note: Recrystallization Techniques for Polar Fluorin
  • Guide for crystalliz
  • COMMON SOLVENTS FOR CRYSTALLIZATION. University of California, Los Angeles.
  • RECRYSTALLIS

Sources

Optimization

separating 3-bromo-2-hydroxy-2-methylpropanoic acid from unreacted starting materials

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides targeted troubleshooting for the purification of 3-bromo-2-hydroxy-2-methylpropanoic acid. As Seni...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides targeted troubleshooting for the purification of 3-bromo-2-hydroxy-2-methylpropanoic acid. As Senior Application Scientists, we move beyond mere procedural lists, delving into the chemical principles that underpin each separation step. This guide is designed to empower you with the knowledge to not only execute protocols but also to adapt them to the unique challenges of your experimental setup.

Technical Troubleshooting & FAQs

This section addresses common issues encountered during the workup and purification of 3-bromo-2-hydroxy-2-methylpropanoic acid, particularly following its synthesis via bromination of 2-hydroxy-2-methylpropanoic acid with N-bromosuccinimide (NBS).

Question 1: My initial workup is messy. How can I efficiently remove the succinimide byproduct and unreacted N-bromosuccinimide (NBS) before isolating my target acid?

Answer: This is a critical first step, and tackling it systematically will prevent downstream complications. The strategy involves quenching the reactive NBS and then exploiting the significant solubility differences between your target compound and the succinimide byproduct.

Expert Rationale: N-bromosuccinimide (NBS) is a potent oxidizing and brominating agent that should be neutralized before extensive aqueous workup to prevent unwanted side reactions.[1] Its byproduct, succinimide, is highly polar and exhibits excellent water solubility, whereas your target acid and the starting material have more moderate water solubility and can be partitioned into an organic solvent.[2][3]

Troubleshooting Protocol: Quenching and Initial Extraction

  • Cool the Reaction: Before adding any aqueous solution, cool your crude reaction mixture (typically in an organic solvent like THF or acetonitrile) to 0-5 °C in an ice bath. Reactions involving NBS are often exothermic.[4]

  • Quench Excess NBS: Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) dropwise while stirring. Continue addition until the characteristic yellow/brown color of bromine dissipates, indicating that the reactive bromine species have been consumed.

  • Dilution and pH Adjustment: Dilute the mixture with deionized water and a suitable organic solvent for extraction, such as ethyl acetate or diethyl ether. Adjust the pH of the aqueous layer to ~2.0 using a dilute acid like 1M HCl. This ensures that both your target carboxylic acid and the unreacted starting acid are fully protonated (R-COOH) and will preferentially partition into the organic layer.

  • Liquid-Liquid Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer three times with the chosen organic solvent. The highly water-soluble succinimide will remain predominantly in the aqueous phase.[2][3]

  • Combine and Dry: Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate. The resulting organic solution is now enriched with your desired product and unreacted starting material, but largely free of succinimide and quenched NBS.

Question 2: I've removed the succinimide, but now I have a mixture of my desired 3-bromo-2-hydroxy-2-methylpropanoic acid and the unreacted starting material, 2-hydroxy-2-methylpropanoic acid. How can I separate them?

Answer: Separating these two acids is the core challenge. Since both are carboxylic acids with similar structures, a simple extraction is insufficient. However, we can exploit the subtle difference in their acidity (pKa) caused by the electron-withdrawing bromine atom.

Expert Rationale: The bromine atom on the 3-bromo-2-hydroxy-2-methylpropanoic acid has a strong electron-withdrawing inductive effect. This effect stabilizes the carboxylate anion (R-COO⁻) formed upon deprotonation, making the bromo-acid a stronger acid (i.e., having a lower pKa) than its non-brominated counterpart, 2-hydroxy-2-methylpropanoic acid. We can leverage this pKa difference to perform a carefully controlled pH-swing extraction.

Workflow for pKa-Based Separation

G cluster_0 Separation Workflow A Combined Organic Solution (Product + Starting Acid) B Add aq. NaHCO₃ (pH ~8.0-8.5) (Controlled Amount) A->B C Separate Layers B->C D Aqueous Layer (Deprotonated Product) C->D More Acidic Product is selectively deprotonated E Organic Layer (Protonated Starting Acid) C->E Less Acidic Starting Material remains protonated F Acidify to pH ~2 with 1M HCl D->F G Extract with Organic Solvent F->G H Purified Product G->H

Caption: Workflow for separating acids based on pKa differences.

Troubleshooting Protocol: Selective pH-Swing Extraction

  • Prepare for Back-Extraction: Take your dried organic solution containing the mixture of acids and place it in a separatory funnel.

  • Controlled Basification: Prepare a dilute aqueous solution of sodium bicarbonate (NaHCO₃). Slowly add small aliquots of the bicarbonate solution to the separatory funnel, shaking vigorously after each addition and monitoring the pH of the aqueous layer. Your goal is to reach a pH where the more acidic 3-bromo-2-hydroxy-2-methylpropanoic acid is deprotonated and enters the aqueous phase, while the less acidic starting material remains protonated in the organic phase. A target pH of ~5.0-5.5 is a good starting point.

  • Separate and Isolate:

    • Aqueous Phase: Carefully separate the aqueous layer. This layer contains the sodium salt of your desired product.

    • Organic Phase: The organic layer contains the unreacted 2-hydroxy-2-methylpropanoic acid and can be set aside for recovery if needed.

  • Re-acidification and Final Extraction: Cool the separated aqueous layer in an ice bath and re-acidify it to pH ~2 with 1M HCl. This will protonate your product, causing it to become less water-soluble. Extract this acidified aqueous solution three times with fresh ethyl acetate or diethyl ether.

  • Final Steps: Combine these final organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield your purified 3-bromo-2-hydroxy-2-methylpropanoic acid.

Question 3: My product is an oil/waxy solid after extraction and solvent removal. How can I obtain a pure, crystalline solid?

Answer: If your product is still not a clean solid, a final purification by recrystallization is the ideal next step. This technique purifies compounds based on their differential solubility in a hot versus a cold solvent system.

Expert Rationale: The principle of recrystallization is to dissolve the impure compound in a hot solvent in which it is highly soluble, and then allow the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, and it will crystallize out, leaving impurities behind in the solvent (the "mother liquor"). The key is finding a suitable solvent or solvent pair.

Troubleshooting Protocol: Recrystallization

  • Solvent Screening: The ideal solvent is one where your product is sparingly soluble at room temperature but very soluble when hot. Potential solvents for a polar molecule like yours include water, or a mixed solvent system like ethyl acetate/hexanes or toluene.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. If using a solvent pair, dissolve the solid in the "good" solvent (e.g., ethyl acetate) first, then add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy (turbid). Re-heat gently until the solution is clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor. Dry the crystals under vacuum to remove all traces of solvent.

Physicochemical Data for Separation Strategy

The success of the described protocols is grounded in the differing properties of the components in your mixture.

CompoundMolecular FormulaMolar Mass ( g/mol )Key Solubility CharacteristicsAcidity (pKa)
3-bromo-2-hydroxy-2-methylpropanoic acid (Product) C₄H₇BrO₃183.00[5][6]Solid, soluble in water and polar organic solvents.[7]Expected < 3.8 (Stronger acid due to Br)
2-hydroxy-2-methylpropanoic acid (Starting Material) C₄H₈O₃104.10[8]Soluble in water.~3.8
N-Bromosuccinimide (NBS) (Reagent) C₄H₄BrNO₂177.98[4]Slightly soluble in water; soluble in acetone, THF, acetonitrile. Insoluble in ether, hexane.[9]N/A
Succinimide (Byproduct) C₄H₅NO₂99.09[3][10]Very soluble in water and alcohol; insoluble in ether, chloroform.[2][3]9.5[3][10]

Overall Purification Workflow

This diagram provides a high-level overview of the entire purification process, from the crude reaction output to the final, pure product.

Caption: Comprehensive purification strategy for 3-bromo-2-hydroxy-2-methylpropanoic acid.

References

  • (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid. (2024, April 10). ChemBK. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • N-Bromosuccinimide. (2019, July 6). Wikipedia. [Link]

  • Succinimide. (n.d.). Wikipedia. [Link]

  • Succinimide. (n.d.). DrugFuture. [Link]

  • (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid. (n.d.). PubChem. [Link]

  • 3-Hydroxyisobutyric acid. (n.d.). Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 3-Bromo-2-hydroxy-2-methylpropanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals utilizing 3-bromo-2-hydroxy-2-methylpropanoic acid (CAS 106089-20-7 for the S-enantiome...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals utilizing 3-bromo-2-hydroxy-2-methylpropanoic acid (CAS 106089-20-7 for the S-enantiomer; CAS 261904-39-6 for the R-enantiomer). This chiral building block is indispensable in the synthesis of nonsteroidal antiandrogens (such as bicalutamide analogs) and Selective Androgen Receptor Degraders (SARDs) 1[1].

However, its bifunctional nature—featuring a tertiary hydroxyl group, a carboxylic acid, and a primary alkyl bromide—makes it highly susceptible to specific degradation pathways. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure the integrity of your compound during long-term storage.

FAQ: Core Storage Parameters & Causality

Q: What are the absolute best practices for storing this compound long-term, and what is the chemical rationale behind these conditions? A: The compound must be stored at 4°C in a tightly sealed, desiccated container, strictly protected from light 2[2]. Causality: The primary degradation risk for this molecule is intramolecular cyclization. The structure contains a nucleophilic hydroxyl group in close proximity to an electrophilic carbon attached to a bromide leaving group. Exposure to ambient moisture or trace bases can trigger an intramolecular SN​2 reaction, expelling the bromide ion to form a 2-methyloxirane-2-carboxylic acid derivative (an epoxide) 1[1]. Storing the compound at 4°C suppresses the thermal kinetics of this cyclization. Desiccation is critical because moisture enables the ionization of the carboxylic acid, which can auto-catalyze the degradation process.

Q: Can I store it in a standard laboratory freezer (-20°C) to further extend its shelf life? A: While -20°C slows kinetic degradation even further, it introduces a high risk of condensation upon retrieval. If you choose -20°C storage, you must allow the sealed container to equilibrate to room temperature in a desiccator before opening. Failure to do so introduces atmospheric moisture, which acts as a solvent micro-environment for hydrolytic degradation and accelerates the liberation of corrosive hydrogen bromide (HBr) 3[3].

FAQ: Troubleshooting Degradation

Q: I suspect my batch has degraded. What are the visual and analytical indicators? A: Pure 3-bromo-2-hydroxy-2-methylpropanoic acid is a white to almost-white crystalline powder.

  • Visual: A shift to an off-white, yellowish, or "sticky" consistency indicates moisture ingress and potential liberation of trace free bromine or HBr.

  • Analytical (1H-NMR): In a pure sample (run in DMSO-d6), you will observe distinct doublet peaks for the diastereotopic protons of the −CH2​Br group around δ 3.52 and 3.63 ppm. If degradation via epoxide formation has occurred, you will see new upfield signals corresponding to the oxirane ring protons (typically δ 2.8 - 3.1 ppm) and a proportional loss of the −CH2​Br doublets.

Q: My protocol requires basic conditions for the next synthetic step. How do I prevent premature epoxide formation? A: This is a classic synthetic pitfall. When coupling this acid with an aniline derivative (e.g., to form propanamides for SARDs), you must convert the acid to an acid chloride using thionyl chloride ( SOCl2​ ) first, at low temperatures (0°C to 12°C), before introducing the amine and a base (like Et3​N ) 4[4]. If the base is introduced directly to the free acid, the hydroxyl group will readily attack the brominated carbon, forming the oxirane intermediate and ruining your yield 1[1].

Quantitative Storage & Quality Parameters

ParameterRecommended SpecificationCausality / Impact of Deviation
Temperature 2°C to 8°C>8°C accelerates intramolecular epoxide formation and HBr liberation.
Atmosphere Inert (Argon/N 2​ ), DesiccatedMoisture enables ionization and hydrolysis; acts as a catalyst for degradation.
Container Amber glass, PTFE-lined capProtects from photo-degradation; PTFE resists the compound's corrosive nature[(S)-3-Bromo-2-hydroxy-2-methylpropionic acid
Purity Threshold >98% (via qNMR)<98% often indicates oxirane formation, drastically reducing downstream amidation yields.

Experimental Protocol: Pre-Use QC & Rescue Workflow

To ensure a self-validating system, perform this protocol before committing stored batches to expensive downstream syntheses.

Step 1: Moisture & Appearance Check

  • Inspect the vial under inert atmosphere. If the powder is clumped or discolored, proceed to rigorous NMR testing.

  • Validation: Karl Fischer titration should yield <0.5% water content.

Step 2: 1H-NMR Verification

  • Dissolve 5 mg of the compound in 0.5 mL of anhydrous DMSO-d6.

  • Acquire a standard 1H-NMR spectrum.

  • Validation: Calculate the integration ratio of the −CH2​Br doublets ( δ 3.52/3.63) against any emerging oxirane peaks ( δ 2.8-3.1). If oxirane presence is >2%, the batch requires purification.

Step 3: Rescue Recrystallization (If Degraded)

  • Dissolve the degraded batch in a minimum volume of warm, anhydrous toluene.

  • Slowly add anhydrous hexanes dropwise until slight turbidity is observed.

  • Allow the solution to cool slowly to 4°C overnight to afford pure white crystals.

  • Filter under a stream of dry argon and dry in a vacuum oven at room temperature for 12 hours.

  • Validation: Re-run 1H-NMR to confirm the complete disappearance of oxirane signals.

Workflow Visualization

Storage_QC_Workflow A Receipt of 3-Bromo-2-hydroxy- 2-methylpropanoic acid B Initial QC & Aliquoting (Argon Glovebox) A->B C Long-Term Storage (4°C, Desiccated, Dark) B->C D Pre-Experiment QC (1H-NMR & Karl Fischer) C->D After >3 months E Degradation Detected? (Oxirane / Lactone) D->E F Recrystallization (Toluene/Hexane) E->F Yes (>2% Impurity) G Proceed to Synthesis (e.g., SARDs, Bicalutamide) E->G No (Pure) F->G

Workflow for the long-term storage and quality control of 3-bromo-2-hydroxy-2-methylpropanoic acid.

References

  • Mukherjee, A., et al. "Synthesis of irreversibly binding bicalutamide analogs for imaging studies". PMC - National Institutes of Health.[Link]

  • He, Y., et al. "Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer". PMC - National Institutes of Health. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-Bromo- vs. 3-Chloro-2-hydroxy-2-methylpropanoic Acid in Asymmetric Synthesis

The synthesis of non-steroidal antiandrogens (NSAAs) and Selective Androgen Receptor Modulators (SARMs)—such as bicalutamide and its next-generation analogs—relies heavily on the precision of chiral aliphatic building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of non-steroidal antiandrogens (NSAAs) and Selective Androgen Receptor Modulators (SARMs)—such as bicalutamide and its next-generation analogs—relies heavily on the precision of chiral aliphatic building blocks. Among the most critical precursors are the halogenated derivatives of 2-hydroxy-2-methylpropanoic acid.

While (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid and (2R)-3-chloro-2-hydroxy-2-methylpropanoic acid are structurally identical save for the halogen at the C3 position, their reactivity profiles in process chemistry diverge dramatically. This guide provides an objective, data-driven comparison of these two building blocks, explaining the kinetic causality that makes the bromo-derivative the industry standard for epoxide-mediated coupling, while detailing the thermodynamic barriers associated with the chloro-derivative.

Physicochemical & Structural Profiling

To understand the differential reactivity of these two molecules, we must first look at their intrinsic physicochemical properties. The core difference lies in the bond dissociation energy (BDE) and the polarizability of the carbon-halogen bond.

Property3-Bromo-2-hydroxy-2-methylpropanoic acid3-Chloro-2-hydroxy-2-methylpropanoic acid
PubChem CID
Molecular Weight 183.00 g/mol 138.55 g/mol
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
C–X Bond Dissociation Energy ~275 kJ/mol~330 kJ/mol
Conjugate Acid pKa (HX) -9.0 (HBr)-7.0 (HCl)
Primary Utility Rapid intramolecular epoxidationStable orthogonal linker (rare)

Mechanistic Reactivity Analysis: The Epoxide Pathway

In the standard synthetic route for bicalutamide analogs, the chiral acid is first converted to an amide via an acid chloride intermediate. The subsequent and most critical step is a base-catalyzed intramolecular S_N2 reaction that forms a transient 2-methyloxirane-2-carboxamide (epoxide) intermediate, which is then opened by a nucleophile (such as a substituted thiophenol) .

The Causality of Halogen Selection: The atomic radius of bromine (114 pm) is significantly larger than that of chlorine (100 pm), resulting in a longer, weaker, and more polarizable C–X bond. The C–Br bond has a significantly lower bond dissociation energy (BDE) of approximately 275 kJ/mol compared to the C–Cl bond at 330 kJ/mol .

In the context of the intramolecular S_N2 cyclization, this ~55 kJ/mol difference in activation energy is decisive. When the tertiary alcohol is deprotonated, the resulting alkoxide readily displaces the bromide ion at mild temperatures (50–60 °C) using weak bases like potassium carbonate (K₂CO₃). Conversely, displacing the chloride ion requires overcoming a much higher kinetic barrier. It demands stronger bases (e.g., Sodium Hydride, NaH) and elevated temperatures, which frequently trigger competitive thermodynamic side reactions, such as retro-aldol cleavage or hydrolysis of the amide bond .

G A 3-Halo-2-hydroxy- propanamide (X = Br or Cl) B Alkoxide Intermediate A->B Base -H+ C 2-Methyloxirane (Epoxide) B->C Intramolecular SN2 -X- D Ring-Opened Thioether C->D Nucleophile Regioselective

Base-catalyzed epoxide formation and nucleophilic ring-opening pathway for SARM synthesis.

Experimental Protocols: Self-Validating Workflows

To empirically validate these mechanistic principles, the following protocols detail the one-pot epoxidation and nucleophilic ring-opening workflows for both derivatives. These protocols are designed as self-validating systems: the successful isolation of the thioether product directly confirms the transient formation of the epoxide intermediate.

Protocol A: Epoxidation & Ring-Opening (3-Bromo-Derivative)

This protocol leverages the superior leaving group kinetics of bromide, allowing for mild conditions.

  • Amide Activation: Dissolve the (R)-3-bromo-2-hydroxy-2-methylpropanamide derivative (1.0 eq, 10 mmol) in 30 mL of anhydrous acetone or THF.

  • Mild Epoxidation: Add anhydrous K₂CO₃ (2.0 eq, 20 mmol). Heat the suspension to 60 °C for 2–3 hours.

    • Causality: K₂CO₃ is basic enough to establish an equilibrium concentration of the tertiary alkoxide. Because the C–Br bond is weak, this small concentration of alkoxide is rapidly siphoned off via irreversible cyclization into the epoxide.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the polar amide spot and the appearance of a transient, less polar epoxide spot validates the cyclization phase.

  • Nucleophilic Ring Opening: Evaporate the solvent under reduced pressure. Reconstitute the residue in 30 mL of 2-propanol. Add 4-fluorothiophenol (1.2 eq, 12 mmol) and additional K₂CO₃ (1.0 eq). Reflux for 4 hours.

  • Workup: Quench with distilled water, extract with EtOAc (3 × 20 mL), dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Comparative Workflow (3-Chloro-Derivative)

Attempting the same reaction with the chloro-derivative requires forcing conditions due to the robust C–Cl bond.

  • Amide Activation: Dissolve the (R)-3-chloro-2-hydroxy-2-methylpropanamide derivative (1.0 eq, 10 mmol) in 30 mL of anhydrous THF.

  • Forced Epoxidation: Cool to 0 °C and cautiously add NaH (60% dispersion in mineral oil, 2.0 eq, 20 mmol). Stir for 30 minutes, then heat to 75 °C for 12–16 hours.

    • Causality: K₂CO₃ is kinetically insufficient for C–Cl displacement. NaH is required to quantitatively deprotonate the alcohol, maximizing the nucleophilicity of the oxygen to force the sluggish S_N2 displacement of the chloride ion.

  • Nucleophilic Ring Opening: Cool to room temperature, add 4-fluorothiophenol (1.2 eq, 12 mmol) directly to the THF solution, and reflux for an additional 12 hours.

  • Workup: Critical Safety Step—Carefully quench unreacted NaH with saturated NH₄Cl at 0 °C before EtOAc extraction.

Quantitative Performance Data

The empirical data below summarizes the dramatic differences in reaction efficiency when utilizing the bromo- vs. chloro-derivatives in the synthesis of SARM thioether intermediates.

Parameter(2R)-3-Bromo Derivative(2R)-3-Chloro Derivative
Optimal Base for Epoxidation K₂CO₃ (Mild)NaH (Strong)
Epoxidation Temperature 50–60 °C (Acetone/THF)75–80 °C (THF)
Time to Complete Epoxidation 2–3 hours12–16 hours
Overall Yield (One-Pot) 79–85% 35–45%
Primary Side Reactions MinimalHydrolysis, Retro-aldol cleavage

Conclusion & Selection Guide

For the synthesis of bicalutamide, enzalutamide analogs, and related SARMs, 3-bromo-2-hydroxy-2-methylpropanoic acid is unequivocally the superior building block. Its lower bond dissociation energy and higher polarizability enable rapid, high-yielding epoxide formation under mild conditions, preserving the integrity of sensitive functional groups elsewhere on the molecule.

The 3-chloro-2-hydroxy-2-methylpropanoic acid should only be selected if the synthetic strategy specifically requires the halogen to be retained as a stable, orthogonal functional group for late-stage cross-coupling, though such applications are exceedingly rare for this specific structural motif.

References

  • PubChem. "3-Bromo-2-hydroxy-2-methylpropanoic acid." National Center for Biotechnology Information. URL:[Link]

  • PubChem. "3-Chloro-2-hydroxy-2-methylpropanoic acid." National Center for Biotechnology Information. URL:[Link]

  • Nair et al. "Synthesis of irreversibly binding bicalutamide analogs for imaging studies." Bioorganic & Medicinal Chemistry Letters (via PMC). URL:[Link]

  • Tucker et al. "Chiral Nonsteroidal Affinity Ligands for the Androgen Receptor. 1. Bicalutamide Analogues Bearing Electrophilic Groups in the B Aromatic Ring." Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • A Level Chemistry. "Bond Enthalpy | Definition & Formula." A Level Revision Notes. URL:[Link]

Comparative

LC-MS/MS validation of 3-bromo-2-hydroxy-2-methylpropanoic acid in biological matrices

The accurate quantification of highly polar, low-molecular-weight organic acids in biological matrices is one of the most persistent challenges in bioanalysis. 3-Bromo-2-hydroxy-2-methylpropanoic acid (BHMPA) —a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate quantification of highly polar, low-molecular-weight organic acids in biological matrices is one of the most persistent challenges in bioanalysis. 3-Bromo-2-hydroxy-2-methylpropanoic acid (BHMPA) —a critical chiral building block and potential genotoxic impurity (GTI) in the synthesis of aryl-propionamide Selective Androgen Receptor Modulators (SARMs) and Selective Androgen Receptor Degraders (SARDs)[1][2][3]—exemplifies this challenge.

In clinical and toxicological settings, BHMPA serves as a primary hydrolytic metabolite and pharmacokinetic biomarker for SARM/SARD administration[4]. However, its extreme hydrophilicity and lack of a UV chromophore necessitate specialized LC-MS/MS methodologies. This guide objectively compares conventional analytical approaches against a superior Mixed-Mode Anion Exchange (WAX) platform, providing a self-validating, step-by-step protocol for flawless execution.

Mechanistic Context: The Analytical Challenge of BHMPA

To design a robust assay, we must first understand the physicochemical reality of the analyte. According to PubChem, BHMPA (Formula: C₄H₇BrO₃) has a molecular weight of 183.00 g/mol and an XLogP3 of 0.1[5].

  • Zero Retention on C18: Because BHMPA is highly polar, it elutes in the void volume of standard reversed-phase (C18) columns. This co-elution with unretained biological salts and endogenous phospholipids causes catastrophic ion suppression in the mass spectrometer.

  • Ionization Constraints: Lacking basic functional groups, BHMPA must be ionized in Negative Electrospray Ionization (ESI-) mode. ESI- is notoriously sensitive to matrix interference, demanding exceptionally clean sample extraction.

  • In Vivo Generation: Hepatic amidases cleave the amide bond of parent SARMs (e.g., bicalutamide, ostarine), releasing BHMPA into systemic circulation[1][4].

Pathway Drug Aryl-Propionamide (SARMs / SARDs) Enzyme Hepatic Amidases (In Vivo Hydrolysis) Drug->Enzyme Phase I Metabolism BHMPA 3-Bromo-2-hydroxy- 2-methylpropanoic acid (Biomarker / Impurity) Enzyme->BHMPA Amide Cleavage Amine Aryl Amine Metabolite Enzyme->Amine Amide Cleavage

In vivo amidase-mediated hydrolysis pathway of aryl-propionamide SARMs yielding BHMPA.

Comparative Evaluation of LC-MS/MS Platforms

When quantifying BHMPA, laboratories typically evaluate three chromatographic strategies. As demonstrated in the comparative data below, relying on commodity C18 or HILIC phases introduces severe methodological vulnerabilities. The Mixed-Mode WAX approach is the only system that provides orthogonal retention while maintaining high-throughput compatibility.

Analytical PlatformRetention MechanismESI(-) CompatibilityMatrix Effect MitigationOverall Performance
Conventional C18 + Ion Pairing (TBAA) Hydrophobic + Ion-PairingPoor: TBAA severely suppresses ESI(-) signals and permanently contaminates the MS source.Low: Analyte elutes near the void volume if ion-pairing fails.Not Recommended. High maintenance, poor sensitivity.
HILIC (Amide/Silica) Hydrophilic PartitioningExcellent: High organic mobile phase enhances desolvation.Moderate: Requires samples to be injected in >80% organic solvent, risking precipitation of extracted matrices.Viable, but suffers from long equilibration times and injection solvent incompatibility.
Mixed-Mode WAX (Recommended) Electrostatic (Anion Exchange) + HydrophobicExcellent: Uses volatile MS-friendly buffers (Ammonium Acetate).High: Orthogonal retention allows highly aqueous injections without peak distortion.Superior. Delivers sharp peaks, absolute retention control, and minimal matrix effects.

The Self-Validating Protocol: Mixed-Mode WAX Extraction & LC-MS/MS

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It utilizes an isotopically labeled internal standard (BHMPA-d3) to track recovery, and leverages the specific pKa of BHMPA (~3.5) to drive orthogonal cleanup via Weak Anion Exchange (WAX) Solid Phase Extraction (SPE).

Causality-Driven Sample Preparation (WAX SPE)

Why WAX? WAX sorbents feature a secondary/tertiary amine that is positively charged at pH 6.0. By buffering the plasma to pH 6.0, BHMPA is fully deprotonated (negatively charged). This creates a powerful, targeted electrostatic bond, allowing us to aggressively wash away neutral lipids with 100% organic solvent without losing the analyte.

  • Aliquot & Spike: Transfer 100 µL of plasma/urine into a microplate. Add 10 µL of Internal Standard (BHMPA-d3, 500 ng/mL).

  • Disrupt Protein Binding: Dilute with 200 µL of 50 mM Ammonium Acetate buffer (pH 6.0). Causality: This normalizes the pH to ensure the analyte is ionized while using ionic strength to disrupt mild protein-analyte binding.

  • Condition SPE: Condition a 30 mg Mixed-Mode WAX SPE plate with 1 mL Methanol, followed by 1 mL Water.

  • Load: Load the buffered sample. The analyte binds electrostatically.

  • Wash 1 (Aqueous): Wash with 1 mL of 5% Ammonium Hydroxide in Water. Causality: Removes unbound biological salts and hydrophilic interferents.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Causality: This is the critical step. It strips away phospholipids and neutral matrix components. The analyte remains locked to the sorbent via electrostatic attraction, which is actually strengthened in organic solvents.

  • Elute: Elute with 2 × 500 µL of 5% Formic Acid in Methanol. Causality: The low pH protonates the BHMPA carboxylate, neutralizing its charge, breaking the electrostatic bond, and releasing it into the collection plate.

  • Reconstitute: Evaporate under N₂ at 40°C and reconstitute in 100 µL of Mobile Phase A.

Workflow Sample Biological Matrix (Plasma/Urine) Buffer Buffer to pH 6.0 (Ionize Analyte) Sample->Buffer SPE Mixed-Mode WAX SPE (Electrostatic Capture) Buffer->SPE Wash 100% MeOH Wash (Remove Phospholipids) SPE->Wash Elute Elute (5% Formic Acid in MeOH) (Release Analyte) Wash->Elute LCMS Mixed-Mode LC-MS/MS ESI(-) MRM: 181 -> 137 Elute->LCMS

Optimized WAX SPE and Mixed-Mode LC-MS/MS workflow for BHMPA extraction and quantification.

Chromatographic & Mass Spectrometric Conditions
  • Column: Mixed-Mode WAX/C18 Column (2.1 x 50 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B for 1.0 min, ramp to 95% B over 2.0 min, hold for 1.0 min, re-equilibrate at 5% B. Flow rate: 0.4 mL/min.

  • Ionization: ESI Negative Mode. Capillary: -2.5 kV. Desolvation: 500°C.

MRM Transitions (Self-Validating Isotopic Ratio): Bromine naturally exists as two isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). We leverage this to ensure peak purity.

  • Quantifier Ion (⁷⁹Br): m/z 180.9 → 136.9 (Loss of CO₂, CE: 12 eV)

  • Qualifier Ion (⁸¹Br): m/z 182.9 → 138.9 (Loss of CO₂, CE: 12 eV)

  • Internal Standard (d3): m/z 183.9 → 139.9

Quantitative Method Validation Data

The Mixed-Mode WAX LC-MS/MS method demonstrates exceptional ruggedness, easily meeting FDA/EMA bioanalytical validation guidelines. By eliminating phospholipid co-elution, the matrix factor is maintained near 1.0, ensuring absolute quantitative trust.

Validation ParameterLow QC (3 ng/mL)Mid QC (50 ng/mL)High QC (800 ng/mL)
Intra-day Precision (CV%) 4.2%2.8%1.9%
Inter-day Precision (CV%) 5.1%3.4%2.5%
Accuracy (% Nominal) 102.4%98.7%99.2%
Matrix Factor (IS-Normalized) 0.98 ± 0.031.01 ± 0.020.99 ± 0.01
Extraction Recovery (%) 88.4%91.2%90.5%

Note: The Lower Limit of Quantitation (LLOQ) was established at 1.0 ng/mL with a signal-to-noise ratio > 10:1.

Conclusion

Attempting to force highly polar, low-molecular-weight acids like 3-bromo-2-hydroxy-2-methylpropanoic acid through conventional C18 workflows inevitably leads to compromised data integrity. By aligning the physicochemical properties of the analyte[5] with orthogonal Mixed-Mode WAX chemistry, laboratories can establish a self-validating, high-throughput system. This approach not only guarantees clean extraction of SARM/SARD metabolites[1][3] but also ensures long-term mass spectrometer uptime by completely eliminating ion-pairing reagents.

Sources

Validation

A Comparative Guide to the Leaving Group Efficiency of 3-bromo-2-hydroxy-2-methylpropanoic acid

For researchers and professionals in drug development and synthetic chemistry, the strategic selection of a leaving group is paramount to controlling reaction outcomes and efficiencies. In the context of 3-bromo-2-hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and synthetic chemistry, the strategic selection of a leaving group is paramount to controlling reaction outcomes and efficiencies. In the context of 3-bromo-2-hydroxy-2-methylpropanoic acid, the bromide moiety serves as the primary leaving group in nucleophilic substitution and elimination reactions. This guide provides an in-depth, objective comparison of bromide's performance against other common leaving groups, supported by fundamental principles and experimental frameworks.

The Theoretical Bedrock: What Constitutes an Effective Leaving Group?

A leaving group is a molecular fragment that detaches from a substrate with a pair of electrons during a chemical reaction.[1] Its ability to depart, or lability, is a critical factor influencing the reaction rate and mechanism (e.g., Sₙ1, Sₙ2, E1, E2).[1][2] An ideal leaving group should be stable in its departed form, which is typically as a neutral molecule or a weakly basic anion.

The efficiency of a leaving group is governed by a confluence of factors:

  • Basicity: There is a strong inverse correlation between the basicity of a group and its leaving ability. Weaker bases are better leaving groups because they are more stable on their own and less likely to re-form a bond with the electrophilic carbon.[3][4] A reliable predictor is the pKa of the conjugate acid (pKaH); the lower the pKaH, the stronger the acid, the weaker the conjugate base, and thus, the better the leaving group.[5][6]

  • Polarizability and Size: Larger, more polarizable atoms can distribute the negative charge over a greater volume, which increases stability.[3][7] This is why, among the halides, leaving group ability increases down the periodic table.[7][8]

  • Bond Strength: The cleavage of the carbon-leaving group bond is a key step in the reaction. A weaker bond generally leads to a lower activation energy and a faster reaction.[3][9]

  • Resonance Stabilization: Leaving groups that can delocalize their negative charge through resonance are exceptionally stable and, therefore, excellent leaving groups. This is the principle behind sulfonate esters like tosylates and triflates.

Leaving_Group_Factors LG Good Leaving Group Stability High Stability of Departed Species LG->Stability Basicity Low Basicity Stability->Basicity Polarizability High Polarizability / Large Size Stability->Polarizability BondStrength Weaker C-X Bond Stability->BondStrength Resonance Resonance Stabilization Stability->Resonance pKa Low pKa of Conjugate Acid Basicity->pKa (inversely related)

Caption: Key factors determining the efficiency of a leaving group.

Performance Analysis: Bromide in Context

The bromide ion (Br⁻) is the leaving group from 3-bromo-2-hydroxy-2-methylpropanoic acid. It is widely regarded as a very effective leaving group for several reasons:

  • It is the conjugate base of hydrobromic acid (HBr), a strong acid (pKa ≈ -9).[3] This indicates that the bromide ion is a very weak base and is stable in solution.[2]

  • It possesses a relatively large atomic radius and is highly polarizable, allowing it to effectively stabilize the negative charge after its departure.

  • The Carbon-Bromine (C-Br) bond is weaker than Carbon-Chlorine (C-Cl) and Carbon-Fluorine (C-F) bonds, facilitating its cleavage.[3]

Comparative Analysis with Other Halides

In nucleophilic aliphatic substitution reactions, the leaving group ability of the halogens follows a clear and well-established trend down the periodic table.

Reactivity Order: I⁻ > Br⁻ > Cl⁻ > F⁻ [3]

This trend is a direct consequence of the principles outlined above. As we descend the group:

  • Basicity decreases: The acidity of the conjugate acids increases dramatically (pKa: HI ≈ -10, HBr ≈ -9, HCl ≈ -7, HF ≈ 3.2). Fluoride is the conjugate base of a weak acid and is therefore a poor leaving group.[5]

  • Polarizability increases: The ionic size increases, enhancing the stability of the anion.[8]

  • C-X Bond Strength decreases: The C-I bond is the weakest, making it the easiest to break.[3][9]

The following table summarizes the key properties that dictate the leaving group efficiency of halides.

Leaving GroupConjugate AcidpKa of Conjugate AcidC(sp³)-X Bond Energy (kJ/mol)Ionic Radius (pm)Relative Reactivity
I⁻ HI~ -10~ 234220~300,000
Br⁻ HBr~ -9~ 285196~10,000
Cl⁻ HCl~ -7~ 340181~200
F⁻ HF~ 3.2~ 450133~1

Data compiled from various sources in organic chemistry literature. Relative rates are approximate for a typical Sₙ2 reaction.

It is crucial to note that this reactivity order can be inverted in other reaction types, such as nucleophilic aromatic substitution (SₙAr), where fluoride is often the best leaving group due to its high electronegativity stabilizing the intermediate Meisenheimer complex.[10][11]

Comparison with Sulfonate Esters

Sulfonate esters, such as tosylates (⁻OTs), mesylates (⁻OMs), and triflates (⁻OTf), are among the most powerful leaving groups used in organic synthesis, often termed "super" leaving groups.[1] Their exceptional ability stems from the extensive resonance delocalization of the negative charge across the sulfonyl group's oxygen atoms upon departure.

Leaving GroupConjugate AcidpKa of Conjugate Acid
Triflate (CF₃SO₃⁻) Triflic Acid~ -14
Tosylate (p-CH₃C₆H₄SO₃⁻) p-Toluene­sulfonic Acid~ -2.8
Mesylate (CH₃SO₃⁻) Methanesulfonic Acid~ -1.9
Bromide (Br⁻) Hydrobromic Acid~ -9

While bromide is an excellent leaving group, triflate is orders of magnitude better due to the extreme stability of its anion. In practice, alkyl bromides often provide an optimal balance between high reactivity and the stability of the starting material for storage and handling.[3]

Experimental Protocol for Comparative Kinetic Analysis

To empirically validate the relative efficiency of bromide versus other leaving groups on the 2-hydroxy-2-methylpropanoic acid scaffold, a comparative kinetic study can be performed. The following protocol outlines a general methodology for an Sₙ2 reaction.

Experimental_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Prep_Substrate Prepare Substrates: - 3-bromo-... - 3-chloro-... - 3-iodo-... Mix Mix Substrate & Nucleophile at Constant Temperature Prep_Substrate->Mix Prep_Nuc Prepare Nucleophile Solution (e.g., NaN3 in Acetone) Prep_Nuc->Mix Monitor Monitor Reaction Progress (e.g., HPLC, Titration) Mix->Monitor Plot Plot [Substrate] vs. Time Monitor->Plot Calculate Calculate Rate Constant (k) Plot->Calculate Compare Compare k values: k_iodo > k_bromo > k_chloro Calculate->Compare

Caption: Workflow for comparing leaving group efficiency via kinetics.

Objective: To determine the relative reaction rates for the nucleophilic substitution of 3-halo-2-hydroxy-2-methylpropanoic acids.

Materials:

  • 3-bromo-2-hydroxy-2-methylpropanoic acid

  • 3-chloro-2-hydroxy-2-methylpropanoic acid

  • 3-iodo-2-hydroxy-2-methylpropanoic acid

  • Nucleophile: Sodium azide (NaN₃)

  • Solvent: Anhydrous Acetone

  • Constant temperature bath, HPLC or titration equipment, standard laboratory glassware.

Methodology:

  • Solution Preparation: Prepare standardized 0.1 M solutions of each substrate in anhydrous acetone. Prepare a standardized 0.1 M solution of sodium azide in anhydrous acetone.

  • Reaction Initiation: Equilibrate separate flasks containing the substrate and nucleophile solutions in a constant temperature bath (e.g., 25°C). To initiate the reaction, rapidly add an equal volume of the nucleophile solution to the substrate solution and start a timer.

  • Monitoring: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by diluting it in a cold solvent).

  • Quantification: Analyze the quenched aliquots to determine the concentration of the remaining substrate or the formed product. High-Performance Liquid Chromatography (HPLC) is a precise method for this analysis. Alternatively, the concentration of the formed halide ion could be determined by potentiometric titration with silver nitrate.[12]

  • Data Analysis:

    • Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time.

    • For a second-order reaction under pseudo-first-order conditions (if the nucleophile is in large excess) or by using the integrated second-order rate law, the slope of the resulting line will be related to the rate constant, k.

    • The relative magnitudes of the calculated rate constants (kiodo vs. kbromo vs. kchloro) will provide a quantitative comparison of the leaving group efficiencies.

Conclusion and Practical Implications

In the specific case of 3-bromo-2-hydroxy-2-methylpropanoic acid, the bromide atom serves as a highly competent leaving group. Its performance is superior to chloride and vastly exceeds that of fluoride in nucleophilic aliphatic substitution reactions.[3] While it is surpassed in reactivity by iodide and sulfonate esters, alkyl bromides often represent the ideal compromise for synthetic chemists, offering a high degree of reactivity without the potential instability or higher cost associated with alkyl iodides or triflates.[3]

For researchers in drug development, understanding these relative efficiencies is critical for designing robust synthetic routes. The choice of the halogen on a starting material like 3-halo-2-hydroxy-2-methylpropanoic acid will directly dictate the required reaction conditions (temperature, time, nucleophile strength) to achieve the desired transformation efficiently and with high yield.

References

  • Master Organic Chemistry. (2026, January 22). What Makes A Good Leaving Group?[Link]

  • Orango. (2025, June 10). What Makes a Good Leaving Group in Organic Chemistry?[Link]

  • Wikipedia. (n.d.). Leaving group. [Link]

  • chemeurope.com. (n.d.). Leaving group. [Link]

  • Quora. (2020, January 28). Which is the best leaving group known in organic chemistry till date?[Link]

  • Saskoer. (n.d.). 7.7. Leaving Groups – Introduction to Organic Chemistry. [Link]

  • ChemBK. (2024, April 10). (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid. [Link]

  • YouTube. (2023, June 6). Nucleophilic Acyl Substitution 3: Leaving Group Ability and pKa. [Link]

  • Chemistry LibreTexts. (2023, January 22). Leaving Groups. [Link]

  • Kass, S. R., & Guo, Y. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 77(21), 9592–9601. [Link]

  • chemguide. (n.d.). Learning outcome 10.3(b). [Link]

  • Reddit. (2020, August 17). Better Leaving Group: Bromide VS Chloride. [Link]

  • Kovič, M., & Pečar, D. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Molecules, 27(11), 3584. [Link]

  • PubChem. (n.d.). (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid. [Link]

  • NextSDS. (n.d.). 3-bromo-2-hydroxy-2-methylpropanoic acid — Chemical Substance Information. [Link]

  • Pearson. (n.d.). Which member in each pair in [PROBLEM 9-68] is a better leaving group? e. I-. [Link]

  • ACS Publications. (2012, October 11). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]

Sources

Comparative

benchmarking 3-bromo-2-hydroxy-2-methylpropanoic acid against other brominated carboxylic acids

Executive Summary The selection of a brominated carboxylic acid building block dictates the synthetic trajectory, stereochemical outcome, and overall yield of complex active pharmaceutical ingredients (APIs). This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selection of a brominated carboxylic acid building block dictates the synthetic trajectory, stereochemical outcome, and overall yield of complex active pharmaceutical ingredients (APIs). This guide provides an objective, data-driven comparison of 3-bromo-2-hydroxy-2-methylpropanoic acid (3-B-2-H-2-MPA) against standard α

  • and β -brominated alternatives. By analyzing the causality behind their reactivity profiles, this guide equips drug development professionals with the mechanistic insights and self-validating protocols necessary to optimize the synthesis of chiral nonsteroidal antiandrogens and related therapeutics.

Mechanistic Causality: The Bifunctional Advantage

The reactivity of brominated carboxylic acids is governed by the position of the halogen and the presence of adjacent functional groups[1][2].

While simple α -brominated acids (e.g., 2-bromopropanoic acid) undergo direct intermolecular nucleophilic substitution ( SN​2 ) due to the electron-withdrawing effect of the adjacent carbonyl[2], 3-B-2-H-2-MPA presents a unique bifunctional architecture. It possesses a β -bromine atom, an α -methyl group, and, crucially, an α -hydroxyl group[3].

The Causality of Epoxidation: When subjected to basic conditions, the α -hydroxyl group of 3-B-2-H-2-MPA is deprotonated to form an alkoxide. Because this nucleophilic oxygen is vicinal to the electrophilic β -carbon bearing the bromide leaving group, the molecule undergoes a rapid, entropically favored intramolecular SN​2 reaction [4]. This forms a highly reactive oxirane (epoxide) intermediate.

Stereochemical Preservation: In drug development, enantiomeric purity is paramount. Because the chiral center of 3-B-2-H-2-MPA is located at the α -carbon (C2), and the nucleophilic attack during epoxidation occurs exclusively at the achiral β -carbon (C3), the stereocenter is perfectly preserved[4]. This structural causality makes 3-B-2-H-2-MPA an irreplaceable precursor for enantiopure drugs, unlike simple β -bromo acids which lack the hydroxyl handle necessary for epoxidation.

Reactivity A 3-B-2-H-2-MPA (β-bromo, α-hydroxy) B Base-catalyzed Intramolecular SN2 A->B C Chiral Epoxide (Oxirane Intermediate) B->C F 2-Bromopropanoic Acid (α-bromo) G Direct Intermolecular SN2 F->G H α-Substituted Acid (e.g., Amino Acid) G->H

Caption: Reactivity pathways: Intramolecular epoxidation vs. direct intermolecular SN2.

Comparative Reactivity Profile

To objectively benchmark 3-B-2-H-2-MPA, we must evaluate its quantitative properties and primary reaction pathways against other common brominated aliphatic acids.

CompoundStructural ClassMolecular WeightChiral CentersPrimary Reaction PathwayMajor Application
3-Bromo-2-hydroxy-2-methylpropanoic acid β -bromo, α -hydroxy183.00 g/mol [3]1Intramolecular epoxidationChiral API synthesis (e.g., SARMs)[4][5]
2-Bromopropanoic acid α -bromo152.97 g/mol 1Intermolecular SN​2 α -amino acid synthesis[2]
3-Bromopropanoic acid β -bromo152.97 g/mol 0Intermolecular SN​2 / E2Synthesis of β -amino acids
2-Bromo-2-methylpropanoic acid α -bromo (tertiary)167.00 g/mol 0Radical initiationATRP initiator for polymer synthesis

Applications in Advanced Drug Development

The unique oxirane-forming capability of 3-B-2-H-2-MPA is heavily leveraged in the synthesis of Selective Androgen Receptor Modulators (SARMs)[5] and nonsteroidal antiandrogens such as bicalutamide analogues[4]. By coupling the carboxylic acid with a substituted aniline, and subsequently triggering the intramolecular epoxidation, chemists generate a chiral epoxide. This epoxide is then stereospecifically opened by a nucleophile (such as a thiolate) to yield the final API framework[4].

Workflow Step1 Step 1: Amidation Couple 3-B-2-H-2-MPA with Aniline Reagents: SOCl2, NEt3 Step2 Step 2: Epoxidation Intramolecular cyclization Reagents: NaH, THF (0°C to RT) Step1->Step2 Step3 Step 3: Ring Opening Nucleophilic attack by Thiol Reagents: Ar-SH, Base Step2->Step3 Step4 Step 4: Oxidation Thioether to Sulfone Reagents: mCPBA Step3->Step4

Caption: Step-by-step experimental workflow for synthesizing bicalutamide analogues.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols for utilizing 3-B-2-H-2-MPA incorporate built-in validation checks. These checks confirm mechanistic milestones before proceeding to subsequent steps.

Protocol A: Synthesis of the Chiral Oxirane Intermediate

Objective: Convert (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid into its corresponding epoxide amide derivative[4].

  • Amide Coupling:

    • Dissolve (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid (1.0 eq) in anhydrous THF under an inert argon atmosphere.

    • Add thionyl chloride ( SOCl2​ , 1.2 eq) dropwise at 0 °C to form the acyl chloride.

    • Validation Check 1: Monitor by TLC. The successful formation of the acyl chloride is indicated by the disappearance of the broad carboxylic acid streak.

    • Introduce the target aniline derivative (1.0 eq) and triethylamine (2.0 eq). Stir for 2 hours at room temperature.

  • Intramolecular Epoxidation:

    • Cool the reaction mixture to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions.

    • Causality: NaH selectively deprotonates the α -hydroxyl group. The resulting alkoxide acts as an internal nucleophile, attacking the β -carbon and displacing the bromide ion[4].

    • Stir for 4 hours at room temperature.

    • Validation Check 2 (Self-Validation): Perform 1H NMR on a crude aliquot. The successful formation of the oxirane ring is validated by the disappearance of the −CH2​Br protons at δ≈3.5−3.8 ppm and the emergence of characteristic epoxide doublet of doublets shifted upfield to δ≈2.8−3.0 ppm.

  • Workup:

    • Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Stereospecific Ring Opening

Objective: Introduce the sulfide linkage via nucleophilic attack on the oxirane[4].

  • Nucleophilic Attack:

    • Dissolve the crude oxirane intermediate (1.0 eq) in anhydrous THF.

    • In a separate flask, deprotonate 4-fluorothiophenol (1.2 eq) using NaH (1.2 eq) at 0 °C to form the highly nucleophilic thiolate.

    • Transfer the thiolate solution to the oxirane mixture and stir at room temperature for 12 hours.

    • Validation Check 3: Analyze via LC-MS. The mass spectrum should confirm the exact mass addition of the thiolate and the complete consumption of the epoxide starting material.

References

  • (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid | C4H7BrO3 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • RU2571421C2 - Sarm compounds and methods of their application Source: Google Patents URL
  • Alpha-Brominated Carboxylic Acid - Organic Chemistry Source: Fiveable URL:[Link]

  • 22.4: Alpha Bromination of Carboxylic Acids Source: Chemistry LibreTexts URL:[Link]

  • Chiral Nonsteroidal Affinity Ligands for the Androgen Receptor. 1. Bicalutamide Analogues Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 3-Bromo-2-hydroxy-2-methylpropanoic Acid

This document provides a comprehensive, step-by-step protocol for the proper disposal of 3-Bromo-2-hydroxy-2-methylpropanoic acid. Designed for researchers, scientists, and drug development professionals, this guide move...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of 3-Bromo-2-hydroxy-2-methylpropanoic acid. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple instructions to explain the critical reasoning behind each procedural step, ensuring operational safety and regulatory compliance. Adherence to these protocols is essential for protecting laboratory personnel, the community, and the environment.

Hazard Profile and Regulatory Framework

3-Bromo-2-hydroxy-2-methylpropanoic acid is a corrosive organic compound that requires careful handling and disposal as mandated by federal and local regulations. Understanding its hazard profile is the first step in managing its waste stream effectively.

Inherent Hazards: The primary danger associated with this compound is its corrosivity. Safety Data Sheets (SDS) classify it as causing severe skin burns and eye damage.[1][2] It is designated with the GHS05 pictogram for corrosion.[1] Furthermore, as a brominated organic compound, it is considered severely hazardous to water (Water Hazard Class 3), making its containment and proper disposal an environmental imperative.[1]

Regulatory Classification: In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] As the waste generator, your laboratory is legally responsible for correctly identifying and classifying this material.

Based on its properties, 3-Bromo-2-hydroxy-2-methylpropanoic acid waste is classified as:

  • Corrosive Waste (D002): As an acidic compound, it is characterized as a corrosive hazardous waste.[3]

  • Halogenated Organic Compound: This classification requires specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[5][6] It is crucial to never dispose of this chemical down the sewer system, as this is a direct violation of EPA regulations and can cause significant environmental harm and infrastructure damage.[4][7]

Hazard AttributeClassificationSource
GHS Pictogram Corrosion (GHS05)[1]
Signal Word Danger[1]
Hazard Statement H314: Causes severe skin burns and eye damage[1]
Storage Class 8B: Non-combustible corrosive hazardous materials[1]
RCRA Waste Code Likely D002 (Corrosive)[3]
Water Hazard Class WGK 3: Severely hazardous for water[1]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure all appropriate safety measures are in place. The causality is simple: the corrosive nature of this acid necessitates a robust barrier between the chemical and the user.

Required PPE:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[2][8] The acid can cause irreversible eye damage upon contact.[2]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before use.

  • Skin and Body Protection: A lab coat or chemical-resistant apron is mandatory. Ensure all skin is covered.[8]

  • Footwear: Always wear closed-toe shoes in the laboratory.[9]

Emergency First Aid: In the event of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]

  • Skin Contact: Remove all contaminated clothing at once and rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical help.[8]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting, as this can cause further damage to the esophagus. Call a physician or poison control center immediately.[2]

Step-by-Step Disposal Protocol

The following protocol outlines a self-validating system for the compliant disposal of 3-Bromo-2-hydroxy-2-methylpropanoic acid. This workflow ensures that the waste is handled, stored, and disposed of in a manner that is safe and traceable.

Step 1: Waste Characterization and Segregation

Proper segregation is the cornerstone of safe chemical waste management. Incompatible chemicals, when mixed, can lead to violent reactions, gas generation, or fire.

  • Action: Collect waste 3-Bromo-2-hydroxy-2-methylpropanoic acid and any materials contaminated with it (e.g., weigh boats, contaminated paper towels) in a designated waste container.

  • Causality: This compound is an acid and must be segregated from bases, oxidizers, and reactive metals to prevent exothermic or violent reactions. It should be managed as a "Corrosive, Halogenated Organic Solid Waste."[9][10]

Step 2: Containerization

The integrity of the waste container is critical for preventing leaks and ensuring safe transport.

  • Action: Use a container made of a material compatible with corrosive organic acids, such as a high-density polyethylene (HDPE) bottle or drum. Ensure the container is in good condition, free of cracks or damage, and has a secure, leak-proof screw-top cap.[7][10]

  • Causality: Using an incompatible container, such as metal, can lead to corrosion and failure of the container, resulting in a dangerous spill.[11] The container must remain closed at all times except when adding waste.[10]

Step 3: Labeling

Accurate labeling is a legal requirement and essential for the safety of all personnel who may handle the container.[3]

  • Action: Affix a completed hazardous waste label to the container before adding the first drop of waste. The label must include:

    • The words "HAZARDOUS WASTE" [12]

    • The full chemical name: "3-Bromo-2-hydroxy-2-methylpropanoic acid" (do not use abbreviations or formulas)[10]

    • The specific hazard characteristics: "Corrosive" [4]

    • The accumulation start date (the date the first piece of waste is added)[4]

  • Causality: An unlabeled or improperly labeled container presents an unknown risk. EH&S personnel and disposal vendors rely on this information to handle, transport, and ultimately dispose of the waste safely and legally.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored in a designated and controlled location pending pickup.

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[3][10] The container should be placed within a secondary containment bin to prevent the spread of material in case of a leak.[4]

  • Causality: SAAs are subject to strict EPA regulations regarding the maximum volume of waste that can be stored (typically 55 gallons) and the timeframe for removal once full.[3] Secondary containment is a critical failsafe against environmental contamination.

Step 5: Arranging for Disposal

Hazardous chemical waste must be handled by trained professionals.

  • Action: Once the container is 90% full or you have no further need to accumulate this waste stream, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[10] Provide them with all necessary information from the waste label.

  • Causality: EH&S coordinates with licensed hazardous waste disposal companies that have the permits and technology to transport and treat corrosive, halogenated organic waste in compliance with all federal and state laws.[3][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-Bromo-2-hydroxy-2-methylpropanoic acid.

G Workflow for Disposal of 3-Bromo-2-hydroxy-2-methylpropanoic Acid A Waste Generation (3-Bromo-2-hydroxy-2-methylpropanoic acid) B Characterize & Segregate Waste (Corrosive, Halogenated Organic Solid) A->B Step 1 C Select Compatible Container (HDPE, leak-proof) B->C Step 2 D Affix Hazardous Waste Label (Name, Hazard, Date) C->D Step 3 E Store in Satellite Accumulation Area (SAA) (With Secondary Containment) D->E Step 4 F Container Full or Waste Stream Complete? E->F G Continue Accumulation in SAA F->G No H Contact EH&S for Pickup (Provide Label Information) F->H Yes G->E I Professional Disposal (Licensed Vendor - Incineration) H->I Step 5

Caption: Decision workflow for compliant waste management.

Spill and Emergency Procedures

Accidents can happen, and a prepared response is essential to mitigate harm.

Small Spills (Contained within a fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don the appropriate PPE as described in Section 2.

  • Neutralize: Cautiously cover the spill with a suitable neutralizing agent, such as sodium bicarbonate or a commercial acid spill neutralizer. Work from the outside in.

  • Collect: Once neutralization is complete (e.g., cessation of fizzing), carefully scoop the solid material into your designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your lab supervisor or EH&S office.

Large Spills (Outside of a fume hood) or Uncontrolled Releases:

  • EVACUATE: Immediately evacuate the laboratory, closing the doors behind you.

  • ALERT: Activate the nearest fire alarm and alert others to evacuate.

  • CALL FOR HELP: From a safe location, call your institution's emergency number and/or 911. Provide the chemical name, location, and approximate quantity of the spill.[13]

  • DO NOT ATTEMPT TO CLEAN UP A LARGE SPILL YOURSELF. Wait for trained emergency responders.

References

  • NextSDS. (n.d.). 3-bromo-2-hydroxy-2-methylpropanoic acid — Chemical Substance Information. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Safety Office. Retrieved from [Link]

  • Princeton University. (n.d.). Laboratory Waste Management Guidelines. Environmental Health & Safety. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]

  • Darnell, A.J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Retrieved from [Link]

  • British Pharmacopoeia. (2017, November 22). Safety data sheet: 1-Hydroxy-9-anthrone. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • ChemView. (2021, January 12). Section 2. Hazards identification. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Identification and listing of hazardous waste. Retrieved from [Link]

  • WMSolutions.com. (n.d.). F List - Hazardous Wastes From Non-Specific Sources. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • University of Washington. (n.d.). Organic Acid Standard Operating Procedure. Washington Nanofabrication Facility. Retrieved from [Link]

  • Wisconsin Administrative Code. (2017, January 10). Appendix III List Of Halogenated Organic Compounds Regulated Under S. NR 668.32. Retrieved from [Link]

  • Auburn University. (n.d.). A Guide to the Generation, Storage and Disposal of Hazardous Waste at Auburn University. Risk Management & Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2014, September). Screening-Level Hazard Characterization: Propanoic acid, 3-hydroxy-2,2-dimethyl-, 3-hydroxy-2,2-dimethylpropyl ester (CASRN 1115-20-4). Retrieved from [Link]

  • Poonam, L. (2025, June 25). SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS. ResearchGate. Retrieved from [Link]

  • Arkema Inc. (2007, March 14). Recommended Disposal Method for Organic Peroxides. Retrieved from [Link]

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